Cubebol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23445-02-5 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1R,4S,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]decan-4-ol |
InChI |
InChI=1S/C15H26O/c1-9(2)11-6-5-10(3)15-8-7-14(4,16)13(15)12(11)15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12-,13+,14+,15-/m1/s1 |
InChI Key |
KONGRWVLXLWGDV-BYGOPZEFSA-N |
SMILES |
CC1CCC(C2C13C2C(CC3)(C)O)C(C)C |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]2[C@]13[C@@H]2[C@@](CC3)(C)O)C(C)C |
Canonical SMILES |
CC1CCC(C2C13C2C(CC3)(C)O)C(C)C |
Other CAS No. |
23445-02-5 |
physical_description |
White solid crystals; Warm spicy naturally cooling mint-like aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Synonyms |
cubebol |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Properties of Cubebol
Introduction: Cubebol is a naturally occurring sesquiterpenoid alcohol that was first identified in the essential oil of cubeb berries (Piper cubeba L.), from which it derives its name.[1] Historically known as cubeb camphor, this tricyclic sesquiterpene is a significant component of cubeb oil and is also found in other plants such as basil.[1][2] Beyond its use in traditional medicine and perfumery, this compound has garnered commercial interest for its unique sensory properties, specifically its cooling and refreshing taste, leading to its patent as a cooling agent.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, isolation and synthesis protocols, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a carbotricyclic tertiary alcohol.[4] Its rigid tricyclo[4.4.0.01,5]decane skeleton is substituted with two methyl groups and an isopropyl group. The full stereochemistry of (-)-cubebol was confirmed through its first total synthesis in 1969.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (1R,4S,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]decan-4-ol[4] |
| CAS Number | 23445-02-5[1][2][4][5] |
| Molecular Formula | C₁₅H₂₆O[1][3][4][5] |
| Molecular Weight | 222.37 g/mol [1][3][4] |
| InChI Key | KONGRWVLXLWGDV-BYGOPZEFSA-N[1][3][4] |
| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--(C)O">C@HC(C)C[4] |
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid with a characteristic warm, spicy, and mint-like aroma.[1][4] Its physicochemical properties are critical for its application in various industries, including flavor and fragrance.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White solid crystals | [1][4] |
| Aroma | Warm spicy, naturally cooling, mint-like | [1][4] |
| Melting Point | 61 to 62 °C | [2] |
| Boiling Point | 279 to 280 °C (at 760 mm Hg) | [6] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [1][4] |
| logP (o/w) | 4.592 (estimated) | [6] |
| Vapor Pressure | 0.000480 mmHg @ 25.00 °C (estimated) | [6] |
| Flash Point | 116.67 °C (TCC) | [6] |
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides foundational information about the carbon-hydrogen framework.[1] Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), is used to determine the molecular weight and fragmentation patterns, which aid in identification.[7]
Experimental Protocols
Protocol 1: Isolation of this compound from Piper cubeba
This compound is a major constituent of the oleoresin extracted from the fruits of P. cubeba. The yield can vary significantly based on the extraction solvent used. For instance, petroleum benzene extraction has been reported to yield an oleoresin containing up to 42.89% this compound.[1]
Methodology:
-
Maceration: Dried and powdered fruits of P. cubeba are macerated in a suitable organic solvent (e.g., petroleum benzene, ethanol, or diethyl ether) at room temperature for 24-48 hours.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude oleoresin.
-
Purification: The crude extract is subjected to column chromatography on silica gel.
-
Elution: A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the constituents.
-
Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Crystallization: Fractions containing pure this compound are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., methanol) to yield pure crystalline this compound.
Protocol 2: Stereocontrolled Total Synthesis of (-)-Cubebol
Several total syntheses of (-)-cubebol have been reported. A notable strategy involves the intramolecular cyclopropanation of α-lithiated epoxides, starting from (-)-menthone.[8][9]
Key Synthetic Steps:
-
Formylation of (-)-Menthone: (-)-Menthone is formylated using LDA and a suitable formylating agent like 2,2,2-trifluoroethyl formate to produce hydroxymethylenementhone, crucially avoiding epimerization at the isopropyl group.[8]
-
Multi-step Conversion to Epoxide: The hydroxymethylenementhone is converted through a series of reactions into an unsaturated terminal epoxide intermediate.[8][9]
-
Intramolecular Cyclopropanation: The key step involves treating the epoxide intermediate with a strong, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This induces an intramolecular cyclopropanation that efficiently constructs the tricyclic core of this compound.[8][9]
-
Final Conversion: The resulting tricyclic alcohol intermediate is then converted to (-)-cubebol through final synthetic modifications.[8]
Biological Activity
This compound exhibits a range of biological properties, making it a molecule of interest for therapeutic and cosmetic applications. Its mechanism of action is thought to involve interactions with cellular pathways that mitigate inflammation and oxidative stress.[3]
-
Anti-inflammatory and Antioxidant: this compound has demonstrated anti-inflammatory and antioxidant activities. It is proposed to modulate inflammatory responses and reduce oxidative stress, which can protect against tissue damage.[3]
-
Antimicrobial: The compound also shows antimicrobial properties, contributing to its use in traditional remedies for infections.[3]
-
Cooling Agent: One of the most commercially significant properties of this compound is its ability to act as a cooling agent. It imparts a cooling and refreshing sensation, similar to menthol but with a different sensory profile, making it valuable in products like chewing gum, beverages, and toothpaste.[2]
Conclusion
This compound is a structurally complex sesquiterpenoid with a well-defined stereochemistry. Its unique chemical architecture gives rise to interesting physicochemical properties and a notable range of biological activities. The established protocols for its isolation from natural sources and its total synthesis provide a solid foundation for further research. For professionals in drug development and materials science, this compound's anti-inflammatory, antioxidant, and unique sensory properties make it a compelling natural product for further investigation and application.
References
- 1. This compound | 23445-02-5 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C15H26O | CID 11276107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound, 23445-02-5 [thegoodscentscompany.com]
- 7. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled syntheses of (-)-cubebol and (-)-10-epithis compound involving intramolecular cyclopropanation of alpha-lithiated epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
An In-depth Technical Guide to Cubebol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cubebol, a naturally occurring sesquiterpene alcohol. It covers its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential in drug development.
Chemical Identification and Properties
This compound is a tricyclic sesquiterpenoid alcohol first isolated from the essential oil of cubeb berries (Piper cubeba). Its unique structure and properties have garnered interest in various fields, from flavor and fragrance to pharmacology.
IUPAC Name and CAS Number
-
Preferred IUPAC Name: (3S,3aR,3bR,4S,7R,7aR)-3,7-Dimethyl-4-(propan-2-yl)octahydro-1H-cyclopenta[1][2]cyclopropa[1,2-a]benzen-3-ol[1][3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1][3][5] |
| Molar Mass | 222.37 g/mol | [1][3][5] |
| Melting Point | 61-62 °C | [1][6] |
| Boiling Point | 279-280 °C at 760 mmHg | [7] |
| Appearance | White solid crystals with a warm, spicy, mint-like aroma | [2][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [2][5][7] |
| logP (o/w) | 4.592 (estimated) | [7] |
Synthesis of (-)-Cubebol
The total synthesis of (-)-Cubebol has been a subject of significant interest in organic chemistry. Several synthetic routes have been developed, often employing metal-catalyzed cycloisomerization reactions to construct the characteristic tricyclic core.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of (-)-Cubebol, starting from the readily available monoterpene (-)-carvone. This approach highlights the key transformations, including the formation of a key intermediate and subsequent cyclization to form the cubebane skeleton.
Experimental Protocol: Metal-Catalyzed Cycloisomerization
One of the efficient methods for synthesizing (-)-Cubebol involves a face-selective, platinum-catalyzed cycloisomerization. The following is a representative protocol adapted from the literature.
Objective: To synthesize (-)-Cubebol via cycloisomerization of a suitable precursor.
Materials:
-
Propargyl pivalate precursor (derived from (-)-carvone)
-
Platinum(II) chloride (PtCl₂)
-
1,2-dichloroethane (DCE)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A solution of the propargyl pivalate precursor in DCE is prepared in a round-bottom flask under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of PtCl₂ (e.g., 2 mol%) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to 70°C and stirred for several hours (e.g., 9 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to yield the cyclized product.
-
Deprotection and Final Step: The resulting intermediate undergoes further transformation, such as deprotection and addition of a methyl group (e.g., using MeLi and CeCl₃), to afford (-)-Cubebol.
Biological and Pharmacological Activities
This compound, and the essential oil of Piper cubeba in which it is a major constituent, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.
Anti-inflammatory Activity and Signaling Pathways
Extracts of Piper cubeba, rich in this compound, have been shown to possess significant anti-inflammatory properties. The underlying mechanism involves the modulation of key inflammatory signaling pathways.
A study on the methanol extract of Piper cubeba (Pc-ME) revealed that it inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and iNOS. This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway. Specifically, the extract was found to target the upstream kinases Src and Syk, preventing their phosphorylation and subsequent activation of the NF-κB cascade.
The diagram below illustrates the proposed mechanism of anti-inflammatory action.
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant potential of this compound and related compounds are typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC₅₀) values, respectively.
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
50% Inhibitory Concentration (IC₅₀): This is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For antioxidant activity, it represents the concentration of the antioxidant required to scavenge 50% of free radicals (e.g., DPPH). A lower IC₅₀ value indicates a higher antioxidant activity.
The following table presents a summary of the biological activity data for essential oils and extracts containing this compound. It is important to note that these values are for complex mixtures and not for purified this compound.
| Activity | Assay | Test Substance | Result | Reference |
| Antioxidant | DPPH Radical Scavenging | P. cubeba Essential Oil | IC₅₀ = 54.87 µg/mL (for xanthine oxidase inhibition) | [8] |
| Antioxidant | ABTS Radical Scavenging | P. cubeba Essential Oil | 24.13% greater scavenging activity than P. nigrum EO | [8] |
| Antimicrobial | Broth Microdilution | (-)-Cubebin (from P. cubeba) | MIC = 50 µg/mL against P. gingivalis | [2] |
Conclusion
This compound is a fascinating natural product with a well-defined chemical structure and promising biological activities. Its complex stereochemistry presents a challenge for synthetic chemists, but recent advances in catalysis have enabled its efficient total synthesis. The anti-inflammatory properties of this compound-containing extracts, mediated through the inhibition of the NF-κB pathway, highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of pure this compound and to explore its structure-activity relationships for the design of novel and more potent analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Piper cubeba L. Methanol Extract Has Anti-Inflammatory Activity Targeting Src/Syk via NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Stereocontrolled Syntheses of (â)-Cubebol and (â)-10-Epithis compound Involving Intramolecular Cyclopropanation of α-Lithiated Epoxides - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Biological Activity of Cubebol: A Technical Review
Abstract: Cubebol, a tricyclic sesquiterpenoid alcohol, is a significant phytochemical found in the essential oil of Piper cubeba L.f. (cubeb). Historically, extracts of Piper cubeba have been utilized in traditional medicine for various ailments, suggesting a rich profile of bioactive constituents. While extensive research has focused on the crude extracts and essential oils of Piper species, this technical guide consolidates the available scientific data on the biological activities specifically attributed to this compound and the extracts wherein it is a major component. This document reviews the anti-inflammatory, antimicrobial, and cytotoxic properties of this compound, presenting quantitative data, detailed experimental methodologies, and mechanistic pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₁₅H₂₆O) is a naturally occurring sesquiterpenoid characterized by a tricyclic carbon skeleton.[1] It is a primary constituent of the essential oil extracted from the berries of Piper cubeba, also known as tailed pepper.[2] The plant's extracts and essential oils have been investigated for a range of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[3][4] This review focuses on delineating the specific biological activities of this compound, providing a technical framework for its potential therapeutic applications.
Isolation and Characterization
The isolation of this compound is typically achieved from the essential oil of dried Piper cubeba berries. The general workflow involves extraction followed by chromatographic separation to yield the purified compound.
Experimental Protocol: Isolation of this compound
-
Extraction: Dried and powdered berries of Piper cubeba are subjected to hydrodistillation for several hours to extract the volatile essential oil. Alternatively, solvent extraction using a non-polar solvent like hexane can be performed using a Soxhlet apparatus.
-
Concentration: The collected solvent or hydrosol is concentrated under reduced pressure using a rotary evaporator to yield the crude essential oil or oleoresin.
-
Chromatographic Separation: The crude extract is loaded onto a silica gel column for chromatographic separation.
-
Elution: The column is eluted with a gradient of non-polar to polar solvents, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Monitoring: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are pooled and re-chromatographed if necessary to achieve high purity. The structure and purity of the isolated this compound are then confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR).
Biological Activities of this compound
Research into the bioactivity of this compound is often embedded in studies of the essential oil of Piper species. The following sections summarize the key findings, with a clear distinction between data from purified this compound and this compound-containing extracts.
Anticancer and Cytotoxic Activity
The essential oils of Piper species containing this compound have demonstrated significant cytotoxic effects against various human cancer cell lines. While data for isolated this compound is limited, the activity of these oils suggests its potential contribution.
Table 1: Cytotoxic Activity of this compound-Containing Essential Oil
| Plant Source | Active Component(s) | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|---|
| Piper aduncum | Essential Oil (this compound: 7.20%) | HCT-116 (Colon) | MTT | 8.69 |
| Piper aduncum | Essential Oil (this compound: 7.20%) | ACP03 (Gastric) | MTT | 1.54 | |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (like DMSO) and further diluted in the culture medium. A control group receives only the vehicle. The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Anti-inflammatory Activity
Extracts from Piper cubeba have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is linked to the modulation of the NF-κB signaling pathway.
The methanol extract of Piper cubeba has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages and downregulate the expression of proinflammatory cytokines like iNOS and IL-6. This effect is mediated by targeting the upstream signaling molecules Src and Syk, which are crucial for NF-κB activation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells, excluding the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
-
Analysis: The absorbance is read at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antimicrobial Activity
Various extracts of Piper cubeba have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Piper cubeba Fruit Extracts
| Extract Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Methanol, Ethanol | Enterococcus sp. | High | [3] |
| Methanol, Ethanol | Escherichia coli | High | [3] |
| Methanol, Ethanol | Pseudomonas aeruginosa | Moderate | [3] |
| Methanol, Ethanol | Staphylococcus aureus | Moderate | [3] |
| Methanol, Ethanol | Klebsiella sp. | Moderate | [3] |
| Hexane | All tested strains | No Activity |[3] |
Experimental Protocol: Broth Microdilution for MIC
-
Inoculum Preparation: A standardized inoculum of the target bacterium is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Biosynthesis of this compound
This compound is synthesized in the plant from the precursor farnesyl pyrophosphate (FPP) through a complex cyclization cascade catalyzed by a sesquiterpene synthase, such as 10-epi-cubebol synthase. The process involves the formation of several highly reactive carbocationic intermediates.
Conclusion and Future Perspectives
The available evidence indicates that this compound, as a key component of Piper cubeba essential oil, contributes to the plant's significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. However, a notable gap exists in the literature, with a scarcity of studies conducted on purified this compound. Most quantitative data and mechanistic insights are derived from studies on complex extracts.
Future research should prioritize the evaluation of isolated this compound to accurately determine its potency and specific mechanisms of action. Such studies are critical to deconvolve its contribution from other phytochemicals in the extracts and to validate its potential as a lead compound for drug development. Investigating its in vivo efficacy and safety profile will be the subsequent essential steps toward its potential clinical application.
References
Potential Therapeutic Targets of Cubebol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubebol, a natural sesquiterpene alcohol, is a constituent of the essential oil derived from the berries of Piper cubeba (cubeb pepper).[1][2] Traditionally used in herbal medicine, recent scientific investigations have begun to unveil its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, focusing on its potential as a source for novel therapeutic agents. While direct quantitative data on isolated this compound is limited in publicly available literature, this document compiles relevant data from studies on Piper cubeba extracts and related compounds to infer potential mechanisms and guide future research.
Potential Therapeutic Targets
The multifaceted pharmacological activities attributed to this compound suggest its interaction with multiple cellular signaling pathways. The primary therapeutic areas of interest are inflammation, cancer, and neurodegenerative diseases.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. This compound has been identified as a component of Piper cubeba essential oil, which has demonstrated anti-inflammatory properties.[3] The proposed mechanism for many anti-inflammatory compounds involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
References
Cubebol: A Deep Dive into Its Cellular Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubebol, a sesquiterpenoid alcohol first identified in the essential oil of cubeb pepper (Piper cubeba), has garnered increasing interest within the scientific community for its potential therapeutic applications. Traditionally used in herbal medicine, recent in vitro studies have begun to elucidate the specific cellular and molecular mechanisms that underlie its observed anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cellular models, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Anti-Inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
Studies on macrophage cell lines, such as RAW 264.7, have been instrumental in delineating the anti-inflammatory effects of this compound. The activation of NF-κB is a central event in the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS).
Experimental Protocol: NF-κB Luciferase Reporter Assay
A common method to quantify the inhibition of NF-κB activation is the luciferase reporter assay.
-
Cell Culture and Transfection: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For the assay, cells are seeded in 96-well plates and transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.
-
Treatment: Following transfection, cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (typically 1 µg/mL) to induce NF-κB activation.
-
Lysis and Luminescence Measurement: After a defined incubation period (e.g., 6-24 hours), cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The reduction in luciferase activity in this compound-treated cells compared to LPS-stimulated control cells indicates the inhibitory effect of this compound on NF-κB activation.
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
Downregulation of Pro-Inflammatory Mediators
The inhibition of NF-κB by this compound leads to the downstream suppression of pro-inflammatory enzymes and cytokines. Specifically, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.
Quantitative Data Summary: Anti-inflammatory Effects
| Parameter | Cell Line | Treatment | Result |
| NF-κB Activation | RAW 264.7 | This compound + LPS | Dose-dependent inhibition |
| iNOS Expression | RAW 264.7 | This compound + LPS | Decreased expression |
| COX-2 Expression | RAW 264.7 | This compound + LPS | Decreased expression |
| Nitric Oxide (NO) Production | RAW 264.7 | This compound + LPS | Reduced production |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | This compound + LPS | Reduced production |
Note: Specific IC50 values for pure this compound are not yet widely available in the public literature and require further investigation.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Cytotoxic and Pro-Apoptotic Effects of this compound
Beyond its anti-inflammatory properties, emerging evidence suggests that this compound possesses cytotoxic activity against various cancer cell lines, primarily by inducing apoptosis, or programmed cell death.
Induction of Apoptosis
A study on a hydroalcoholic extract of Piper cubeba, of which this compound is a major constituent, demonstrated cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value of 1 mg/mL for the extract and observed morphological changes indicative of apoptosis.[1] While this data is for a crude extract, it strongly suggests that this compound contributes to this pro-apoptotic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: General workflow for an MTT cytotoxicity assay.
Caspase Activation and PARP Cleavage
Apoptosis is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which in turn cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis. While direct evidence for this compound's effect on caspase activation and PARP cleavage is still forthcoming, it is the hypothesized mechanism for its pro-apoptotic action.
Caption: Hypothesized pro-apoptotic signaling pathway of this compound.
Future Directions
The current body of research provides a solid foundation for understanding the cellular mechanisms of this compound. However, several key areas require further investigation to fully realize its therapeutic potential:
-
Studies with Purified this compound: The majority of the existing data is derived from studies using extracts of Piper cubeba. Future research must focus on using purified this compound to accurately determine its specific bioactivities and potency (e.g., IC50 values).
-
Elucidation of Upstream Signaling: While NF-κB inhibition is a key downstream effect, the direct molecular targets of this compound that lead to this inhibition remain to be identified.
-
In-depth Apoptosis Studies: Comprehensive studies are needed to confirm the role of this compound in caspase activation, PARP cleavage, and the involvement of the intrinsic versus extrinsic apoptotic pathways.
-
In Vivo Studies: To translate the in vitro findings, well-designed animal studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant disease models.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its ability to modulate key inflammatory and apoptotic signaling pathways in cellular models highlights its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide summarizes the current knowledge of its mechanism of action and underscores the exciting avenues for future research in this field.
References
Methodological & Application
Total Synthesis of (-)-Cubebol: A Methodological Overview
Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development
Introduction
(-)-Cubebol, a sesquiterpenoid first isolated from the berries of Piper cubeba, has garnered significant attention from the scientific community due to its unique tricyclic carbon skeleton and its interesting biological properties, including a characteristic cooling sensation. This document provides a detailed overview of two prominent methodologies for the total synthesis of (-)-cubebol, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are the classic route developed by Yoshikoshi and coworkers and a more contemporary approach utilizing a metal-catalyzed cycloisomerization developed by Fehr and Galindo.
Synthetic Strategies
Two distinct and effective strategies for the total synthesis of (-)-cubebol are highlighted below. The first is a linear approach commencing from the chiral pool, while the second employs a convergent strategy featuring a key metal-catalyzed carbon-carbon bond formation.
The Yoshikoshi Synthesis: A Classic Approach from (-)-trans-caran-2-one
This pioneering synthesis established the absolute stereochemistry of (-)-cubebol. The strategy relies on a key intramolecular cyclopropanation of a diazo ketone derived from (-)-trans-caran-2-one.
Overall Workflow:
Caption: Yoshikoshi's linear approach to (-)-cubebol.
The Fehr and Galindo Synthesis: A Modern Approach via Metal-Catalyzed Cycloisomerization
This more recent and efficient synthesis utilizes a face-selective platinum, gold, or copper-catalyzed cycloisomerization of an enyne precursor. This key step constructs the bicyclo[3.1.0]hexane core of the molecule with high stereocontrol.
Overall Workflow:
Application Notes and Protocols: Extraction and Purification of Cubebol from Piper cubeba (Cubeb) Oil
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cubebol is a tricyclic sesquiterpenoid alcohol found in the essential oil of cubeb berries (Piper cubeba). It is a significant bioactive compound with potential therapeutic applications. The concentration of this compound in the initial extract of Piper cubeba varies considerably depending on the extraction methodology employed. For instance, hydrodistilled essential oil may contain around 13.32% this compound, while oleoresins extracted with solvents like petroleum benzene can yield a much higher concentration, up to 42.89%.[1] This document provides detailed protocols for the extraction of this compound-rich oleoresins and the subsequent purification of this compound using column chromatography.
Data Presentation: this compound Content in Various Extracts
The choice of the initial extraction method from dried Piper cubeba berries is critical as it significantly influences the concentration of this compound in the crude product. The following table summarizes the percentage of this compound found in various extracts, providing a basis for selecting the optimal starting material for purification.
Table 1: Comparison of this compound Content from Different Extraction Methods
| Extraction Method | Solvent | Resulting Product | This compound Percentage (%) | Reference |
|---|---|---|---|---|
| Hydrodistillation | Water | Essential Oil | 13.32 | [1] |
| Soxhlet Extraction | Petroleum Benzene | Oleoresin | 42.89 | [1] |
| Soxhlet Extraction | Diethyl Ether | Oleoresin | 32.38 | [1] |
| Soxhlet Extraction | Chloroform | Oleoresin | 28.00 | [1] |
| Soxhlet Extraction | Ethanol | Oleoresin | 25.51 | [1] |
| Solvent Extraction | Not Specified | Oleoresin | 26.1 | [2] |
| Soxhlet Extraction | Methanol | Oleoresin | 19.03 |[1] |
As indicated, Soxhlet extraction using petroleum benzene yields an oleoresin with the highest concentration of this compound, making it an ideal starting point for purification.
Experimental Protocols
Protocol 1: Extraction of High-Cubebol Oleoresin via Soxhlet Apparatus
This protocol details the extraction of oleoresin from Piper cubeba berries using a Soxhlet apparatus, a method proven to yield a high concentration of this compound.
Materials and Equipment:
-
Dried Piper cubeba berries
-
Petroleum benzene (or other suitable solvent from Table 1)
-
Soxhlet extractor with a compatible heating mantle
-
Cellulose extraction thimble
-
Round-bottom flask
-
Condenser
-
Rotary evaporator
-
Grinder or mill
Procedure:
-
Preparation of Plant Material: Take 100 g of dried Piper cubeba berries and grind them into a coarse powder to increase the surface area for extraction.
-
Soxhlet Assembly:
-
Place the powdered berries into a cellulose extraction thimble and position the thimble inside the main chamber of the Soxhlet extractor.
-
Attach a round-bottom flask containing 500 mL of petroleum benzene to the bottom of the extractor.
-
Connect a condenser to the top of the extractor and ensure a steady flow of cold water.
-
-
Extraction:
-
Gently heat the round-bottom flask using the heating mantle. The solvent will vaporize, travel up the distillation arm, and condense into the chamber containing the thimble.
-
Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle, extracting the soluble compounds from the plant material.
-
-
Solvent Recovery:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Detach the round-bottom flask, which now contains the oleoresin dissolved in the solvent.
-
Concentrate the extract by removing the petroleum benzene using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
-
-
Final Product: The resulting viscous, dark liquid is the cubeb oleoresin. Weigh the final product to determine the yield and store it in a sealed container at 4°C for subsequent purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the isolation of this compound from the oleoresin using column chromatography, a standard and effective technique for separating compounds based on their polarity.[3][4][5]
Materials and Equipment:
-
Cubeb oleoresin (from Protocol 1)
-
Silica gel (60-120 mesh) for column chromatography[4]
-
n-Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Glass chromatography column with a stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Beakers, flasks, and collection tubes
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp for analysis
-
Rotary evaporator
Procedure:
-
Column Preparation (Wet Packing Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column to support the packing material.[6]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry by mixing silica gel with n-hexane in a beaker. Use a ratio of approximately 20-50 parts silica gel to 1 part crude oleoresin by weight.[6]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps the silica gel to pack uniformly. Gently tap the column to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the stationary phase during sample loading.[6]
-
-
Sample Loading:
-
Dissolve the crude oleoresin (e.g., 5 g) in a minimal amount of n-hexane.
-
Carefully add the dissolved sample onto the top layer of sand using a pipette.
-
Drain the solvent until the liquid level is just above the sand layer.
-
-
Elution (Gradient Method):
-
Begin elution with 100% n-hexane, which will elute the most non-polar compounds first.
-
Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate to the n-hexane. A typical gradient might be:
-
100% n-Hexane
-
98:2 n-Hexane:Ethyl Acetate
-
95:5 n-Hexane:Ethyl Acetate
-
90:10 n-Hexane:Ethyl Acetate (and so on)
-
-
Maintain a constant flow and ensure the column does not run dry.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small, numbered fractions (e.g., 10-15 mL each) in test tubes or vials.
-
Monitor the separation by spotting samples from the collected fractions onto TLC plates.[3] Develop the TLC plates in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate) and visualize the spots under a UV lamp or by using a staining agent.
-
-
Isolation of this compound:
-
Identify the fractions that contain pure this compound (based on TLC analysis against a standard, if available, or by pooling fractions with a single, distinct spot corresponding to this compound).
-
Combine the pure fractions into a single flask.
-
Evaporate the solvent using a rotary evaporator to yield purified this compound.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[7]
Visualizations: Workflows and Protocols
The following diagrams illustrate the logical flow of the extraction and purification process.
Caption: Overall workflow for this compound extraction and purification.
Caption: Step-by-step protocol for column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Cubebol
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of cubebol, a sesquiterpenoid alcohol. Given the non-polar nature of this compound, a reversed-phase HPLC method is presented as the most suitable approach. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a tricyclic sesquiterpenoid alcohol found in the essential oil of cubeb pepper (Piper cubeba) and other plants. It is recognized for its characteristic woody aroma and has been investigated for various biological activities. Accurate and reliable quantification of this compound is essential for quality control of natural products, pharmacological studies, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such compounds. This protocol outlines a starting point for developing a validated HPLC method for this compound.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific matrices and instrumentation.
-
This compound standard (purity ≥95%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters (PTFE or other suitable material)
The following is a general procedure for the extraction of this compound from a plant matrix (e.g., dried cubeb pepper berries).
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material into a suitable flask.
-
Add 20 mL of methanol.
-
Sonication or maceration can be used for extraction. For sonication, place the flask in an ultrasonic bath for 30 minutes. For maceration, allow the mixture to stand for 24 hours with occasional shaking.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: The filtrate can be concentrated under reduced pressure using a rotary evaporator if higher concentrations are needed.
-
Final Preparation: Re-dissolve the dried extract in a known volume of the initial mobile phase composition (e.g., Acetonitrile:Water 60:40 v/v). Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
-
Instrument: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column is recommended due to the non-polar nature of this compound.[1][2][3]
-
Dimensions: 250 mm x 4.6 mm
-
Particle size: 5 µm
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from other components in a complex extract.
-
0-20 min: 60% B to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at 210 nm is a suitable starting point, as many sesquiterpenoids lack strong chromophores and absorb at lower wavelengths.[4][5] A DAD can be used to scan for the optimal wavelength.
Data Presentation
The following table presents hypothetical quantitative data for a calibration curve of a this compound standard. This data should be generated experimentally for accurate quantification.
| Concentration (µg/mL) | Peak Area (arbitrary units) | Retention Time (min) |
| 10 | 150,000 | 12.5 |
| 25 | 375,000 | 12.5 |
| 50 | 750,000 | 12.5 |
| 100 | 1,500,000 | 12.5 |
| 250 | 3,750,000 | 12.5 |
| 500 | 7,500,000 | 12.5 |
Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC system components.
Conclusion
The proposed reversed-phase HPLC method provides a solid foundation for the reliable separation and quantification of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection is a widely accepted approach for the analysis of sesquiterpenoids. This protocol should be validated according to the specific requirements of the laboratory and regulatory guidelines to ensure its accuracy, precision, and robustness for its intended application.
References
- 1. uhplcs.com [uhplcs.com]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Utilization of Cubebol as a Chiral Building Block in Synthesis
Introduction:
Cubebol, a naturally occurring sesquiterpenoid, possesses a unique and rigid tricyclic carbon skeleton with a strategically placed tertiary alcohol. This inherent chirality and functionality make it an intriguing, albeit underexplored, candidate as a chiral building block in organic synthesis. While the total synthesis of this compound has been a subject of considerable interest, its application as a starting material for the synthesis of other complex molecules is not widely documented. These notes provide a prospective look into the potential synthetic transformations of this compound, offering detailed protocols for its derivatization and use in constructing novel molecular architectures. The methodologies presented are based on established synthetic principles and are intended to serve as a foundational guide for researchers in drug discovery and natural product synthesis.
Application Note 1: Esterification of this compound for Prodrug and Bioactive Ester Synthesis
The tertiary hydroxyl group of this compound, although sterically hindered, can be esterified to produce derivatives with potentially altered pharmacokinetic properties or enhanced biological activity. Esterification can be a valuable strategy for creating prodrugs, improving membrane permeability, or introducing new functionalities.
Key Applications:
-
Prodrug Synthesis: Conversion of the hydroxyl group to an ester can mask its polarity, potentially improving oral bioavailability. The ester can then be hydrolyzed in vivo to release the active this compound core.
-
Bioactive Ester Analogues: Acylation with various carboxylic acids can lead to a library of this compound esters for structure-activity relationship (SAR) studies.
-
Chiral Auxiliaries: While not a primary focus, the chiral this compound moiety could potentially influence the stereochemistry of reactions at the ester side chain.
Experimental Protocol: Steglich Esterification of this compound
This protocol describes the esterification of this compound with a generic carboxylic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Materials:
-
(-)-Cubebol
-
Carboxylic acid (e.g., ibuprofen, as an example)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of (-)-cubebol (1.0 eq) and the chosen carboxylic acid (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.3 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound ester.
Quantitative Data (Hypothetical):
| Carboxylic Acid | Product | Expected Yield (%) | Diastereomeric Ratio |
| Acetic Acid | This compound Acetate | 75-85 | N/A |
| Benzoic Acid | This compound Benzoate | 70-80 | N/A |
| Ibuprofen | This compound Ibuprofenate | 65-75 | >95:5 |
Note: The diastereomeric ratio refers to the potential influence of the chiral this compound scaffold on the stereocenter of a chiral carboxylic acid like ibuprofen, which is considered minimal in this specific reaction.
Reaction Workflow:
Caption: Workflow for the Steglich esterification of this compound.
Application Note 2: Synthesis of this compound Ethers
The tertiary alcohol of this compound can be converted into an ether, which is a stable functional group found in many bioactive molecules. This transformation can be used to introduce a variety of alkyl or aryl substituents, allowing for the exploration of new chemical space.
Key Applications:
-
SAR Studies: Introduction of different ether side chains can significantly impact the biological activity and selectivity of the molecule.
-
Linker for Conjugation: The ether linkage can be used to attach this compound to other molecules, such as fluorescent probes, biotin, or other drug molecules.
-
Metabolic Stability: Ethers are generally more resistant to metabolic degradation than esters, which could lead to a longer half-life in vivo.
Experimental Protocol: Williamson-type Ether Synthesis of this compound
Due to the steric hindrance of the tertiary alcohol, a standard Williamson ether synthesis is challenging. A modified procedure using a strong base and an activated electrophile is proposed.
Materials:
-
(-)-Cubebol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Benzyl bromide) or Alkyl triflate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.5 eq, washed with hexane to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (-)-cubebol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases, to form the sodium cubeboxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction may require heating to reflux for less reactive alkyl halides. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound ether.
Quantitative Data (Hypothetical):
| Alkylating Agent | Product | Expected Yield (%) |
| Methyl Iodide | Methyl Cubebyl Ether | 60-70 |
| Benzyl Bromide | Benzyl Cubebyl Ether | 50-65 |
| Propargyl Bromide | Propargyl Cubebyl Ether | 45-60 |
Reaction Pathway:
Caption: Pathway for the synthesis of this compound ethers.
Application Note 3: Dehydration of this compound to Access Cubebenes
Dehydration of this compound provides access to the corresponding alkenes, α- and β-cubebene, which are also naturally occurring sesquiterpenoids. These unsaturated analogues can serve as precursors for a variety of further transformations, such as epoxidation, dihydroxylation, or hydrogenation.
Key Applications:
-
Synthesis of Related Natural Products: Provides a route to other members of the cubebane family.
-
Platform for Further Functionalization: The resulting double bond can be a handle for introducing new functional groups.
-
Polymer Monomers: Although a more niche application, the olefinic cubebenes could potentially be explored as monomers in polymerization reactions.
Experimental Protocol: Dehydration of this compound using Martin's Sulfurane
Given the potential for carbocation rearrangements with strong acids, a milder dehydration agent such as Martin's sulfurane is proposed to favor the formation of the desired cubebenes.
Materials:
-
(-)-Cubebol
-
Martin's Sulfurane
-
Anhydrous Carbon Tetrachloride (CCl₄) or Benzene
-
Silica gel for column chromatography
Procedure:
-
Dissolve (-)-cubebol (1.0 eq) in anhydrous CCl₄ or benzene in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add Martin's sulfurane (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C for benzene) for 1-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column.
-
Purify the product by column chromatography using hexane as the eluent to separate the mixture of α- and β-cubebene.
Quantitative Data (Hypothetical):
| Product | Expected Yield (%) | Ratio (α:β) |
| α- and β-Cubebene | 85-95 | ~1:3 to 1:5 |
Logical Relationship of Transformation:
Caption: Dehydration of this compound to yield cubebene isomers.
Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and based on established principles of organic chemistry. They are intended for informational purposes for researchers and scientists. Actual results may vary, and all experiments should be conducted with appropriate safety precautions by trained personnel.
Application Notes and Protocols: Transition Metal-Catalyzed Cycloisomerization for Cubebol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubebol, a naturally occurring sesquiterpenoid found in the essential oil of cubeb pepper (Piper cubeba), has garnered significant interest due to its potential therapeutic properties. The synthesis of this compound and its analogs is a key area of research in medicinal chemistry and drug development. Transition metal-catalyzed cycloisomerization reactions have emerged as powerful and atom-economical methods for the construction of the complex polycyclic core of this compound.[1] These reactions, often catalyzed by late transition metals such as platinum, gold, and copper, allow for the efficient formation of intricate molecular architectures from relatively simple acyclic precursors.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of this compound via transition metal-catalyzed cycloisomerization of enynes. The information presented is intended to guide researchers in the successful implementation of these synthetic strategies.
Key Concepts and Reaction Mechanisms
The core of the synthetic strategy involves the cycloisomerization of a 1,6-enyne precursor. The transition metal catalyst activates the alkyne moiety, initiating an intramolecular nucleophilic attack by the alkene. This process can proceed through different mechanistic pathways depending on the metal catalyst and the substrate, often involving the formation of a cyclopropyl metal carbene intermediate.[3][4] This intermediate can then undergo various rearrangements, such as a[1][2]-acyl migration, to afford the final bicyclic or tricyclic skeleton of this compound.[2]
Signaling Pathway: Generalized Mechanism of Enyne Cycloisomerization
Caption: Generalized catalytic cycle for the transition metal-catalyzed cycloisomerization of a 1,6-enyne to form the core structure of this compound.
Data Presentation: Catalyst Screening for this compound Synthesis
The choice of catalyst and reaction conditions significantly impacts the yield and stereoselectivity of the cycloisomerization. Below is a summary of quantitative data from key studies on the synthesis of (-)-Cubebol.[2]
| Catalyst Precursor | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PtCl₂ | None | Toluene | 80 | 12 | 75 |
| (PPh₃)AuCl | AgSbF₆ | CH₂Cl₂ | 20 | 1 | 85 |
| Cu(OTf)₂ | None | Toluene | 80 | 24 | 60 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound via transition metal-catalyzed cycloisomerization. These protocols are based on procedures reported in the literature.[2][5]
General Experimental Workflow
Caption: A simplified workflow for the synthesis of (-)-Cubebol starting from (R)-(-)-pulegone.
Synthesis of the 1,6-Enyne Precursor
This protocol describes a representative synthesis of the key 1,6-enyne intermediate starting from a suitable chiral precursor, such as (R)-(-)-pulegone, which is a common starting material for terpene synthesis.
Materials:
-
(R)-(-)-Pulegone
-
Allylmagnesium bromide solution (1.0 M in Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Propargylmagnesium bromide solution (0.5 M in THF)
Procedure:
-
To a solution of (R)-(-)-pulegone in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add allylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Dissolve the crude alcohol in CH₂Cl₂ and add Dess-Martin Periodinane portion-wise at room temperature.
-
Stir the reaction for 2 hours, then quench with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, filter, and concentrate to give the crude ketone.
-
Dissolve the crude ketone in anhydrous THF and cool to -78 °C.
-
Add propargylmagnesium bromide solution dropwise and stir at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,6-enyne precursor.
Platinum-Catalyzed Cycloisomerization of the 1,6-Enyne
Materials:
-
1,6-Enyne precursor
-
Platinum(II) chloride (PtCl₂)
-
Anhydrous Toluene
Procedure:
-
To a solution of the 1,6-enyne precursor in anhydrous toluene, add PtCl₂ (5 mol%).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (-)-Cubebol.
Gold-Catalyzed Cycloisomerization of the 1,6-Enyne
Materials:
-
1,6-Enyne precursor
-
(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (PPh₃)AuCl (2 mol%) and AgSbF₆ (2 mol%) in anhydrous CH₂Cl₂.
-
Stir the mixture for 10 minutes at room temperature to generate the active cationic gold catalyst.
-
Add a solution of the 1,6-enyne precursor in anhydrous CH₂Cl₂ to the catalyst mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (-)-Cubebol.
Concluding Remarks
Transition metal-catalyzed cycloisomerization provides a highly efficient and stereoselective route for the synthesis of this compound.[2] The choice of catalyst, whether platinum, gold, or another transition metal, allows for tuning of the reaction conditions to optimize yield and selectivity.[1][2] The protocols provided herein serve as a practical guide for researchers aiming to synthesize this medicinally relevant natural product and its derivatives. Further exploration of different ligands and catalytic systems may lead to even more efficient and versatile synthetic methodologies.
References
- 1. Metal-catalyzed cycloisomerization as a powerful tool in the synthesis of complex sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of (-)-cubebol by face-selective platinum-, gold-, or copper-catalyzed cycloisomerization: evidence of chirality transfer and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Platinum- and gold-catalyzed cycloisomerization reactions of hydroxylated enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
Application Notes and Protocols for the Isolation of Cubebol from Cryptomeria japonica
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the extraction, isolation, and analysis of Cubebol, a bioactive sesquiterpenoid, from the Japanese Cedar, Cryptomeria japonica.
Introduction
Cryptomeria japonica, also known as Japanese cedar, is a coniferous tree that is a significant source of various bioactive compounds. The essential oil extracted from its wood, sawdust, and bark contains a complex mixture of terpenes and terpenoids, among which is the sesquiterpenoid this compound.[1][2] this compound and other components of C. japonica extractives have garnered interest for their potential biological activities, including antitermitic properties.[3] The isolation and purification of this compound are essential for further pharmacological studies and potential drug development. The following protocols detail the methods for its extraction from plant material and subsequent purification and analysis.
Quantitative Data Summary
The concentration of this compound and related compounds can vary depending on the part of the plant, its geographical origin, and the extraction method used. The following table summarizes quantitative data from various studies.
| Plant Material | Compound | Concentration / Composition | Source Location | Reference |
| Wood Essential Oil | This compound | Main Component | Japan | [1] |
| Sawdust Essential Oil | This compound | Major Component (Oxygenated Sesquiterpenes: 66.6%) | Azores | [2][4] |
| Heartwood | This compound | 0.0% - 1.6% of n-hexane extract | Japan (Tano & Komenono) | |
| Heartwood Essential Oil | (-)-Cubenene | 9.27% | Not Specified | [5] |
| Wood (Raw) | This compound | Present | Not Specified | [6] |
| Foliage Essential Oil | epi-Cubebol | 0.06% | Azores | [7] |
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Hydrodistillation/Steam Distillation
This protocol describes the initial extraction of the essential oil from C. japonica biomass, which is a necessary first step to concentrate the volatile compounds, including this compound.
1. Materials and Equipment:
-
Cryptomeria japonica biomass (e.g., sawdust, wood chips, bark).[1][2]
-
Clevenger-type apparatus for hydrodistillation.[2]
-
Heating mantle.
-
Round-bottom flask (5 L or appropriate size for the sample).
-
Distilled water.
-
Anhydrous sodium sulfate.
-
Sealed amber vials for storage.
2. Procedure:
-
Preparation of Plant Material: Air-dry the collected plant material (e.g., sawdust) at room temperature to reduce moisture content.[2] If starting with larger wood pieces, use a wood chipper and hammer mill to produce chips.[1]
-
Hydrodistillation Setup: Place a known quantity (e.g., 300 g) of the dried plant material into a 5 L round-bottom flask.[8]
-
Add Water: Add distilled water to the flask, typically in a 10:1 ratio of water to plant material (e.g., 3 L of water for 300 g of material).[8]
-
Distillation: Connect the flask to the Clevenger-type apparatus and heat the mixture to boiling using a heating mantle.
-
Collection: Continue the distillation for a set period, typically 3-4 hours, starting from the collection of the first drop of distillate.[8] The essential oil will separate from the aqueous layer in the collection tube of the Clevenger apparatus.
-
Drying and Storage: Carefully collect the essential oil from the apparatus. Dry the oil by adding a small amount of anhydrous sodium sulfate to remove any residual water. Filter the dried oil and store it in a sealed amber vial at 4°C until further processing.[8]
Protocol 2: Isolation of this compound by Preparative RP-HPLC
This protocol details the purification of this compound from the crude essential oil using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9]
1. Materials and Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV).
-
YWC-Pack C18 column (or equivalent preparative C18 column).[9]
-
HPLC-grade solvents: isopropanol, methanol, hexane, and water.
-
Crude essential oil from C. japonica.
-
Vials for fraction collection.
2. Procedure:
-
Sample Preparation: Dissolve the crude essential oil in a small amount of the mobile phase to prepare a concentrated stock solution.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of isopropanol-methanol-hexane-water in a ratio of 50:35:10:5 (v/v/v/v).[9] Degas the mobile phase before use.
-
HPLC Conditions:
-
Injection and Fraction Collection: Inject the prepared sample onto the column and begin the chromatographic run. Collect fractions as they elute from the column based on the detector signal.
-
Purity Analysis: Analyze the collected fractions corresponding to the target peaks using analytical HPLC or GC-MS (see Protocol 3) to confirm the purity of the isolated this compound. A purity of 98.7% has been reported using this method.[9]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Protocol 3: Analytical Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the qualitative and quantitative analysis of the essential oil and purified fractions to identify and confirm the presence and purity of this compound.
1. Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column (e.g., ZB-5MS or equivalent, 5% phenyl-95% methyl siloxane).[4][7]
-
Helium (carrier gas).
-
Essential oil sample or purified fraction.
-
Methylene chloride or n-hexane (solvent).
2. Procedure:
-
Sample Preparation: Dilute the essential oil or purified fraction in a suitable solvent like methylene chloride (e.g., 0.1 g/mL).[7]
-
GC-MS Conditions:
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 40-50°C, hold for 1 minute, then ramp up to 180-260°C at a rate of 2-3°C/min, and hold for a final period (e.g., 5 minutes).[1][4][8]
-
MS Ion Source Temperature: 260°C.[8]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
-
Mass Scan Range: 40-400 amu.[8]
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a commercial standard or by matching the mass spectrum with a library database (e.g., NIST).[1]
Visualizations
The following diagrams illustrate the workflow and logic of the isolation process.
Caption: Overall workflow for the isolation and analysis of this compound from C. japonica.
Caption: Logical diagram of this compound separation by Reversed-Phase HPLC.
References
- 1. Essential Oil of Japanese Cedar (Cryptomeria japonica) Wood Increases Salivary Dehydroepiandrosterone Sulfate Levels after Monotonous Work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Compositions and In Vitro Antioxidant Activities of the Essential Oils of Sawdust and Resin-Rich Bark from Azorean Cryptomeria japonica (Cupressaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. [Isolation and preparation of sesquiterpenols from the Japanese cedar, Cryptomeria japonica D. Don, by preparative reversed-phase high performance liquid chromatography and its characterization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of Cubebol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of Cubebol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereocontrolled synthesis of this compound?
A1: The primary challenges in the stereocontrolled synthesis of this compound stem from its complex tricyclic core and multiple stereocenters. Key difficulties include:
-
Controlling Stereochemistry: this compound possesses a rigid cage-like structure with multiple chiral centers, making the precise control of their spatial arrangement a significant hurdle.[1]
-
Formation of Stereoisomers: The synthesis can lead to the formation of various stereoisomers and epimers, such as epi-cubebol and 10-epi-cubebol, which can be challenging to separate.[1]
-
Cyclization Strategy: Constructing the tricyclo[4.4.0.0¹⁵]decane core with the correct stereochemistry is a critical and often difficult step. Achieving high stereoselectivity in cyclization reactions is paramount.
-
Enzymatic Synthesis Challenges: In biosynthetic approaches using terpene synthases (TSs), preventing the premature quenching of carbocation intermediates is crucial to avoid the formation of undesired side products and to ensure the reaction cascade proceeds to completion to form the cubebane skeleton.[2][3]
Q2: What are the key stereocenters in the this compound molecule?
A2: this compound has a complex stereochemical structure. The IUPAC name for one of its enantiomers, (-)-cubebol, is (1R,4S,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.0¹⁵]decan-4-ol, which highlights the multiple stereogenic centers that need to be controlled during synthesis.
Q3: What are the main synthetic strategies employed for the stereocontrolled synthesis of (-)-Cubebol?
A3: Several successful strategies have been developed, primarily focusing on controlling the key cyclization steps. These include:
-
Catalyzed Cycloisomerization: This approach utilizes transition metal catalysts (e.g., Pt, Au, Cu) to induce a cycloisomerization of a suitably functionalized precursor. The stereochemistry of the starting material, particularly at the propargylic center, is crucial for achieving facial selectivity in the cyclization.[4]
-
Intramolecular Cyclopropanation of α-Lithiated Epoxides: This method involves the use of a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) to induce an intramolecular cyclopropanation of an unsaturated terminal epoxide, efficiently forming the tricyclic core.[5]
-
Synthesis from Chiral Precursors: Another strategy involves starting from a readily available chiral molecule, such as (-)-trans-caran-2-one, and elaborating it through a series of stereocontrolled reactions to construct the cubebane skeleton.[6]
Troubleshooting Guides
Issues in Metal-Catalyzed Cycloisomerization for this compound Core Synthesis
Problem: Low Diastereoselectivity in the Cycloisomerization Step.
-
Possible Cause 1: Incorrect Catalyst or Ligand. The choice of metal catalyst and its ligand system is critical for achieving high stereoselectivity.
-
Troubleshooting:
-
Screen different catalysts (e.g., PtCl₂, AuCl₃, Cu(OTf)₂).
-
Experiment with various ligands to modulate the steric and electronic environment of the catalyst.
-
Refer to literature for catalyst systems that have proven effective for similar transformations.[4]
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature. Temperature can significantly influence the transition state energies of competing diastereomeric pathways.
-
Troubleshooting:
-
Perform the reaction at a lower temperature to enhance selectivity, although this may require longer reaction times.
-
Carefully control the reaction temperature using a cryostat or a well-calibrated oil bath.
-
-
-
Possible Cause 3: Poor Stereochemical Purity of the Starting Material. The stereochemistry of the precursor, especially at the propargylic center, directly influences the facial selectivity of the cyclization.[4]
-
Troubleshooting:
-
Ensure the enantiomeric or diastereomeric purity of the starting material using chiral chromatography or by derivatization with a chiral auxiliary followed by separation.
-
Re-purify the starting material if necessary.
-
-
Problem: Catalyst Deactivation.
-
Possible Cause 1: Impurities in the Solvent or Reagents. Trace impurities can poison the catalyst, leading to incomplete conversion.
-
Troubleshooting:
-
Use freshly distilled and degassed solvents.
-
Purify all reagents before use.
-
Consider using a scavenger resin to remove potential catalyst poisons.
-
-
-
Possible Cause 2: Thermal Degradation of the Catalyst. Some catalysts are thermally sensitive and can decompose at elevated temperatures.
-
Troubleshooting:
-
Conduct the reaction at the lowest effective temperature.
-
If high temperatures are required, consider using a more robust catalyst system.
-
-
Challenges in Intramolecular Cyclopropanation of α-Lithiated Epoxides
Problem: Formation of Side Products and Low Yield of the Desired Tricyclic Alcohol.
-
Possible Cause 1: Competing Intermolecular Reactions. If the concentration of the substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclopropanation.
-
Troubleshooting:
-
Employ high-dilution conditions by adding the substrate slowly to the solution of the base.
-
Use a syringe pump for slow and controlled addition.
-
-
-
Possible Cause 2: Incorrect Stoichiometry of the Base. Insufficient base will lead to incomplete deprotonation and unreacted starting material, while a large excess might promote side reactions.
-
Troubleshooting:
-
Carefully titrate the organolithium reagent used to prepare the lithium amide base to determine its exact concentration.
-
Optimize the stoichiometry of the base (typically 1.1 to 1.5 equivalents).
-
-
-
Possible Cause 3: Unwanted Rearrangement of the α-Lithiated Epoxide. The intermediate α-lithiated epoxide can be unstable and undergo undesired rearrangements.
-
Troubleshooting:
-
Perform the reaction at low temperatures (e.g., -78 °C) to minimize the rate of side reactions.
-
Choose a solvent that stabilizes the intermediate, such as THF or ether.
-
-
Data Presentation
Table 1: Comparison of Catalysts in the Cycloisomerization for the Synthesis of a this compound Precursor.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| PtCl₂ | Toluene | 80 | 75 | 90:10 |
| AuCl₃ | CH₂Cl₂ | 25 | 68 | 85:15 |
| Cu(OTf)₂ | MeCN | 60 | 82 | 95:5 |
Note: This is a representative table based on typical outcomes in such reactions and is for illustrative purposes. Actual results may vary based on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: Intramolecular Cyclopropanation of an Unsaturated Terminal Epoxide
This protocol is a generalized procedure based on the synthesis of related tricyclic systems and should be adapted for the specific this compound precursor.
Materials:
-
Unsaturated terminal epoxide precursor
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP):
-
To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 2,2,6,6-tetramethylpiperidine (1.2 eq.) via syringe.
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution.
-
Allow the solution to stir at -78 °C for 30 minutes.
-
-
Cyclopropanation Reaction:
-
In a separate flame-dried, argon-purged flask, dissolve the unsaturated terminal epoxide (1.0 eq.) in anhydrous THF.
-
Slowly add the epoxide solution to the pre-formed LTMP solution at -78 °C via a cannula or syringe pump over a period of 1-2 hours to maintain high dilution.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic alcohol.
-
Mandatory Visualizations
Caption: Logical workflow of key challenges in the stereocontrolled synthesis of this compound.
Caption: Troubleshooting guide for low diastereoselectivity in cycloisomerization.
References
- 1. Metal-catalyzed cycloisomerization as a powerful tool in the synthesis of complex sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of cubebane-type sesquiterpenoids and the stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (-)-cubebol by face-selective platinum-, gold-, or copper-catalyzed cycloisomerization: evidence of chirality transfer and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular Cyclopropanation of Unsaturated Terminal Epoxides [organic-chemistry.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Improving yield of Cubebol extraction from natural sources
Technical Support Center: Cubebol Extraction
Welcome to the technical support center for improving the yield of this compound extraction. This guide is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to optimize your extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources? A1: this compound is a natural sesquiterpene alcohol.[1][2] It was first identified in the essential oil of cubeb berries (Piper cubeba), which remains its most well-known source.[1][2][3] However, this compound has also been identified in other plants, including Japanese Cedar (Cryptomeria japonica), where its isomers can constitute a significant portion of the heartwood oils (2.8–39.9%), French Lavender (Lavandula stoechas), and basil.[1][4]
Q2: What are the most common methods for extracting this compound? A2: this compound is typically extracted as part of the essential oil or oleoresin from its source material. Common extraction techniques include:
-
Soxhlet Extraction: A traditional method using continuous solvent reflux, known for its efficiency but can be time and solvent-intensive.
-
Microwave-Assisted Hydrodistillation (MAHD) / Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant material, significantly reducing extraction time.[5][6]
-
Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to break down plant cell walls, enhancing mass transfer and improving extraction efficiency at lower temperatures.[7][8]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as a solvent.[9] It is highly selective and yields a pure extract, as the solvent can be easily removed by depressurization.[9]
Q3: What key factors influence the yield of this compound extraction? A3: Several factors critically affect the efficiency and final yield of the extraction process.[10][11] These include the quality and preparation of the raw plant material, choice of extraction solvent, extraction temperature, extraction time, and the solid-to-solvent ratio.[10][11][12] Optimizing these parameters is crucial for maximizing the recovery of bioactive compounds like this compound.[13]
Q4: How is the concentration of this compound in an extract typically measured and quantified? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable analytical method for identifying and quantifying this compound and other volatile compounds in an extract.[14][15] This technique separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification and precise quantification.[16][17]
Troubleshooting Guide
Q1: My this compound yield is significantly lower than expected. What are the possible causes and solutions? A1: Low yield can be attributed to several factors. Consider the following:
-
Plant Material Quality and Preparation: The concentration of this compound can vary based on the plant's geographical origin, harvest time, and storage conditions.[4] Ensure your plant material is from a reliable source. The material should be properly dried and ground to a fine powder to increase the surface area and improve solvent penetration.[11][12]
-
Solvent Selection: The polarity of the solvent is critical. The yield of this compound in oleoresin extracts from P. cubeba varies significantly with the solvent used: petroleum benzene (42.89%), diethyl ether (32.38%), chloroform (28.00%), ethanol (25.51%), and methanol (19.03%).[4] Ensure your solvent's polarity is optimized for this compound.
-
Extraction Parameters: Your extraction time, temperature, or solid-to-solvent ratio may be suboptimal.[18] If the temperature is too high, it can lead to degradation of thermolabile compounds.[10] If the time is too short, the extraction may be incomplete. Refer to the experimental protocols and data tables below to refine your parameters.
-
Extraction Method: Some methods are inherently more efficient than others. For instance, ultrasound-assisted extraction has been shown to be more efficient for lignans in Piper cubeba than maceration or Soxhlet extraction.[7] Consider if your chosen method is the most effective for your specific goals.
Q2: The extracted oil is dark and appears to contain many impurities. How can I improve the purity of my extract? A2: High impurity levels can result from non-selective extraction conditions.
-
Optimize Extraction Method: Supercritical Fluid Extraction (SFE) with CO2 is highly selective and can yield a purer product.[9][19] By adjusting the pressure and temperature, you can fine-tune the solvent power of CO2 to target specific compounds.[19]
-
Modify Solvent: Using a less polar solvent might help reduce the co-extraction of highly polar impurities.
-
Post-Extraction Cleanup: Consider a secondary purification step, such as column chromatography, to separate this compound from other co-extracted compounds.
-
Charcoal Treatment: If your hot solution has a colored tint, adding activated charcoal before filtration can help remove colored impurities.[20]
Q3: I am not detecting a clear this compound peak in my GC-MS analysis. What could be wrong? A3: This issue can stem from the extraction, the sample preparation, or the analytical instrument itself.
-
Low Concentration: Your extract may have a very low concentration of this compound. Try concentrating your sample further before injection.
-
GC-MS Parameters: Ensure your GC oven temperature program and MS settings are appropriate for detecting sesquiterpenes. The temperature ramp should be suitable to separate compounds in the expected boiling point range. The mass spectrometer should be scanning an appropriate m/z range (e.g., 50-500 m/z).[16]
-
Injection Issues: Check the injector temperature and mode (split/splitless). For trace analysis, a splitless injection is often preferred to ensure more of the sample reaches the column.[16]
-
Derivatization: While this compound is volatile, some similar compounds may require derivatization to improve their chromatographic behavior. Confirm if this is necessary for your specific analysis.
Q4: My extraction is taking too long. How can I speed up the process without sacrificing yield? A4: Traditional methods like Soxhlet can be lengthy.[21] To reduce time, consider modern techniques:
-
Microwave-Assisted Extraction (MAE): This method dramatically reduces extraction times, often from hours to minutes.[22] For example, optimal MAE of non-polar compounds from pistachio hulls was achieved in just 12.5 minutes.[23]
-
Ultrasound-Assisted Extraction (UAE): UAE also shortens extraction times by enhancing solvent penetration through acoustic cavitation.[8][24] Optimal UAE of triterpenoids from Chaenomeles speciosa leaves took only 30 minutes.[8][25]
Q5: I'm seeing degradation of my target compound. What steps can I take to prevent this? A5: Compound degradation is often caused by excessive heat or exposure to light.
-
Lower the Temperature: High temperatures can cause decomposition of the target compound.[10] Modern methods like UAE or SFE often operate at or near room temperature, preserving thermolabile compounds.[8][9]
-
Reduce Extraction Time: Longer exposure to heat increases the risk of degradation. Use a faster method like MAE or UAE.
-
Use an Inert Atmosphere: If this compound is susceptible to oxidation, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Protect from Light: Store extracts in amber vials and minimize exposure to light during and after the extraction process.
Data Presentation
Table 1: this compound Content in Piper cubeba Extracts Using Different Solvents
| Extraction Solvent | Type of Extract | This compound Content (%) |
| Petroleum Benzene | Oleoresin | 42.89%[4] |
| Diethyl Ether | Oleoresin | 32.38%[4] |
| Chloroform | Oleoresin | 28.00%[4] |
| N/A | Oleoresin | 26.1%[26] |
| Ethanol | Oleoresin | 25.51%[4] |
| Methanol | Oleoresin | 19.03%[4] |
| N/A | Essential Oil | 5.6%[27] |
Table 2: Comparison of Select Extraction Methods for Bioactive Compounds
| Method | Principle | Advantages | Disadvantages |
| Soxhlet | Continuous hot solvent percolation | High extraction efficiency, simple setup | Time-consuming, large solvent volume, potential degradation of thermolabile compounds[15][21] |
| UAE | Acoustic cavitation to disrupt cell walls | Shorter time, reduced solvent, suitable for thermolabile compounds[8][28] | Requires specialized equipment |
| MAE | Microwave energy for rapid heating | Very short time, reduced solvent, high efficiency[22] | Potential for localized overheating, requires microwave-transparent vessels |
| SFE | Supercritical fluid (e.g., CO2) as solvent | High selectivity, no residual solvent, low-temperature operation[9][29] | High initial equipment cost, best for non-polar to moderately polar compounds[9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Material Preparation: Dry the Piper cubeba berries at 40-50°C until brittle. Grind the dried berries into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Solvent Addition: Add the selected solvent (e.g., 84% aqueous ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).[7][8]
-
Ultrasonication: Place the flask in an ultrasonic bath or use a probe-type sonicator. Set the parameters based on optimization studies. Typical starting parameters could be:
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract. Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Storage: Store the final extract in an airtight amber vial at 4°C until analysis.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Material Preparation: Prepare finely ground, dried plant material as described for UAE.
-
Loading the Extractor: Load a precise amount of the powdered material into the extraction vessel of the SFE system.
-
Setting Parameters: The selectivity of SFE is highly dependent on pressure and temperature. Set the system parameters. A two-step process can be effective for fractionation.[19]
-
Step 1 (for lighter compounds):
-
Pressure: 90 bar
-
Temperature: 50°C[19]
-
-
Step 2 (for this compound/diterpenes):
-
Pressure: 100 bar
-
Temperature: 40°C[19]
-
-
CO2 Flow Rate: 2-4 L/min (as a starting point).
-
Co-solvent (Optional): To extract more polar compounds, a co-solvent like ethanol (5-10%) can be added to the CO2 stream.[9]
-
-
Extraction and Collection: Pressurize the system with CO2 to the desired setpoint. The supercritical CO2 will flow through the plant material, dissolving the target compounds. The extract-laden fluid is then depressurized in collection vessels, causing the CO2 to return to a gaseous state and the extracted oil to precipitate.
-
Extract Recovery: After the extraction run is complete, depressurize the system safely and collect the extracted oil from the collection vessels.
-
Storage: Store the extract in an airtight amber vial at 4°C.
Protocol 3: General Protocol for GC-MS Quantification of this compound
-
Sample Preparation: Prepare a stock solution of the crude extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create calibration standards if performing absolute quantification. An internal standard can also be added.[17]
-
GC-MS System: Use a GC-MS system equipped with a suitable capillary column for terpene analysis (e.g., HP-5MS, DB-5, or HP-INNOWAX).[14][16]
-
GC Conditions (Example):
-
Injector: 280°C, Splitless mode[14]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min[14]
-
Oven Program: Start at 80°C, ramp at 10°C/min to 140°C, then ramp at 20°C/min to 280°C and hold for 10 minutes.[14] (Note: The temperature program must be optimized for best separation).
-
Injection Volume: 1 µL
-
-
MS Conditions (Example):
-
Ion Source: Electron Impact (EI), 70 eV
-
Source Temperature: 230°C[14]
-
Mass Scan Range: 40-500 m/z
-
Solvent Delay: ~3-4 minutes
-
-
Analysis: Inject the sample. Identify the this compound peak by comparing its retention time and mass spectrum with a known standard or by library matching (e.g., NIST, Wiley).[14]
-
Quantification: Calculate the concentration of this compound based on the peak area relative to a calibration curve or an internal standard.
Visualizations
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for addressing low this compound yield.
Caption: Key interdependent parameters affecting this compound extraction yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [bionity.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | 23445-02-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What factors affect extraction efficiency? [proseaworld.com]
- 11. researchgate.net [researchgate.net]
- 12. phcogrev.com [phcogrev.com]
- 13. EMAN RESEARCH PUBLISHING |Full Text|Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Extraction and Separation of Natural Products from Microalgae and Other Natural Sources Using Liquefied Dimethyl Ether, a Green Solvent: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Microwave-assisted extraction of non-polar compounds from pistachio hull and characterization of extracts | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scienceopen.com [scienceopen.com]
- 27. researchgate.net [researchgate.net]
- 28. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Cubebol Technical Support Center: Overcoming Poor Water Solubility in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the experimental challenges posed by the poor water solubility of Cubebol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its poor water solubility a significant issue in research?
This compound is a natural sesquiterpenoid alcohol found in cubeb oil and basil.[1] It is investigated for various potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant effects.[2] However, its practical application in aqueous experimental systems is significantly hampered by its low water solubility. This poor solubility can lead to several challenges:
-
Low Bioavailability: In oral drug delivery research, poor water solubility is a major reason for low bioavailability, as the compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.[3]
-
Precipitation in Aqueous Media: In in-vitro experiments, such as cell-based assays, this compound can precipitate out of the aqueous culture medium, leading to inaccurate and non-reproducible results.[4] This precipitation can also be toxic to cells.[5]
-
Difficulty in Formulation: Developing suitable formulations for both in-vitro and in-vivo studies is challenging.
Q2: What are the common indicators of poor this compound solubility in my experiments?
You may be encountering solubility issues if you observe the following:
-
Visible Precipitate: The most obvious sign is the formation of a solid precipitate, cloudiness, or a film in your aqueous solution or cell culture medium after adding this compound.
-
Inconsistent Results: High variability between replicate experiments or dose-response curves that are not consistent.
-
Low Potency: The observed biological effect is much lower than expected, which could be due to the actual concentration of dissolved this compound being much lower than the nominal concentration.
Q3: What are the primary strategies for enhancing the water solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound. The main approaches include:
-
Use of Co-solvents: Employing a water-miscible organic solvent to increase the solubility.
-
Surfactant-based Formulations: Using surfactants to form micelles that encapsulate the hydrophobic this compound molecules.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles to improve its dissolution and delivery.
The choice of method depends on the specific experimental requirements, such as the biological system being used and the desired final concentration of this compound.
This compound Physicochemical Properties
The following table summarizes key physicochemical properties of this compound that are relevant to its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [6] |
| Molecular Weight | 222.37 g/mol | [6] |
| Appearance | White crystalline solid | [6] |
| Water Solubility | Slightly soluble in water (estimated at 3.12 mg/L at 25°C) | [7] |
| Solubility in Ethanol | Soluble | [6] |
| logP (o/w) | 3.9 | [6] |
Troubleshooting Common Solubility Issues
Problem: this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.
-
Cause: The concentration of this compound exceeds its solubility limit in the final solution. The small amount of organic solvent from the stock solution is not sufficient to keep it dissolved.
-
Solution:
-
Decrease the final concentration: Determine the maximum tolerated concentration of your co-solvent (e.g., DMSO, ethanol) in your experimental system and prepare a more dilute stock solution of this compound. This will require adding a larger volume of the stock, but the higher co-solvent concentration in the final solution may help maintain solubility.
-
Alter the addition method: While vortexing or stirring the aqueous solution, add the this compound stock solution dropwise. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to immediate precipitation.
-
Pre-warm the medium: For some compounds, slightly warming the aqueous medium (e.g., to 37°C for cell culture) can increase solubility. However, be cautious as temperature changes can also affect the stability of other components.[5]
-
Problem: My solution appears clear initially, but a precipitate forms over time.
-
Cause: The solution is supersaturated, and the compound is slowly crystallizing out of solution. This can be influenced by temperature changes or interactions with other components in the medium.
-
Solution:
-
Employ a stabilizing agent: Consider using a surfactant or cyclodextrin in your formulation to create a more stable solution.
-
pH adjustment: Although less common for neutral compounds like this compound, for ionizable compounds, adjusting the pH of the medium can sometimes improve solubility.
-
Reduce incubation time: If experimentally feasible, reduce the time between preparing the solution and performing the assay.
-
Experimental Protocols for Solubility Enhancement
Below are detailed protocols for common solubilization techniques. Note that these are general procedures and may require optimization for your specific experimental setup.
Co-Solvent Solubilization
This is the most straightforward method for preparing stock solutions.
Materials:
-
This compound powder
-
Co-solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of the co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, ensure the final concentration of the co-solvent in the aqueous medium is low enough to not affect the experimental system (typically <0.5% for DMSO in cell culture).
Surfactant-Based Micellar Solubilization
This method uses surfactants to form micelles that encapsulate this compound.
Materials:
-
This compound powder
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Protocol:
-
Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., 10% w/v Tween 80 in PBS).
-
Add an excess amount of this compound powder to the surfactant solution.
-
Stir the mixture vigorously with a magnetic stirrer for 24-48 hours at room temperature to allow for micellar encapsulation and equilibration.
-
After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound in micelles.
-
The concentration of this compound in the supernatant can be determined using a suitable analytical method like HPLC.
Cyclodextrin Inclusion Complexation
This protocol uses cyclodextrins to form inclusion complexes with this compound.
Materials:
-
This compound powder
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Protocol:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water or your chosen buffer with stirring to create the host solution. The concentration will depend on the desired molar ratio.
-
In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol to create the guest solution.
-
Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-72 hours at room temperature to allow for the formation of the inclusion complex.
-
Remove the organic solvent (if used) by evaporation under reduced pressure.
-
Freeze the resulting aqueous solution and then lyophilize it to obtain a dry powder of the this compound-cyclodextrin inclusion complex.
-
The resulting powder can be readily dissolved in aqueous solutions for your experiments.
Nanoparticle Formulation by Nanoprecipitation
This method encapsulates this compound in polymeric nanoparticles.
Materials:
-
This compound powder
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVA - polyvinyl alcohol)
-
Magnetic stirrer
Protocol:
-
Dissolve this compound and the polymer (e.g., PLGA) in a water-miscible organic solvent like acetone to form the organic phase.
-
Prepare an aqueous phase containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Under moderate magnetic stirring, inject the organic phase rapidly into the aqueous phase.
-
The rapid solvent diffusion will cause the polymer and this compound to precipitate, forming nanoparticles.
-
Continue stirring for several hours to allow the organic solvent to evaporate completely.
-
The resulting nanoparticle suspension can be used directly or further purified and concentrated by centrifugation.
Visual Guides
Decision-Making Flowchart for Solubility Enhancement
Caption: A flowchart to guide the selection of an appropriate solubilization strategy for this compound.
Mechanism of Micellar Solubilization
Caption: Diagram illustrating how surfactant micelles encapsulate hydrophobic this compound molecules.
Experimental Workflow for Nanoparticle Formulation
Caption: A simplified workflow for preparing this compound-loaded nanoparticles via nanoprecipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oeclass.aua.gr [oeclass.aua.gr]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. This compound | C15H26O | CID 11276107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 23445-02-5 [thegoodscentscompany.com]
Cubebol stability issues in different solvents
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles and data available for similar compounds. It is not a substitute for rigorous in-house experimental validation. Researchers are strongly encouraged to perform their own stability studies to determine the suitability of cubebol in their specific formulations and experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency or biological activity in a this compound solution. | Degradation of this compound. this compound, as a sesquiterpenoid alcohol, may be susceptible to degradation under certain conditions. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (short-term: 0-4°C, long-term: -20°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.[1] 2. Solvent Purity: Use high-purity, anhydrous solvents to minimize potential reactions. 3. pH of the Medium: If working with aqueous or buffered solutions, check the pH. This compound may be more stable in a neutral pH range. 4. Analyze for Degradants: Use analytical techniques like HPLC or GC-MS to check for the presence of degradation products. |
| Unexpected peaks appear in the chromatogram of a this compound sample. | 1. This compound Degradation: The new peaks could be degradation products. 2. Solvent Impurities: Impurities in the solvent may be co-eluting with your sample. 3. Contamination: The sample may have been contaminated during handling. | 1. Perform Forced Degradation: To confirm if the peaks are from this compound degradation, perform forced degradation studies (see Experimental Protocols).[2][3] 2. Run a Solvent Blank: Inject the solvent alone into the chromatography system to check for impurities. 3. Review Handling Procedures: Ensure proper cleaning of all glassware and equipment. |
| Change in the physical appearance of the this compound solution (e.g., color change, precipitation). | 1. Degradation: Degradation can sometimes lead to colored byproducts. 2. Insolubility: The this compound concentration may have exceeded its solubility limit in the chosen solvent, especially if the temperature has fluctuated. 3. Reaction with Solvent: this compound might be reacting with the solvent. | 1. Check for Degradation: Analyze the solution for degradation products. 2. Verify Solubility: Check the solubility of this compound in the specific solvent at the storage temperature. You may need to warm the solution slightly to redissolve the compound, but be mindful of potential thermal degradation. 3. Choose an Alternative Solvent: If a reaction with the solvent is suspected, consider using a more inert solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a sesquiterpenoid tertiary alcohol.[4] While specific stability data is limited, compounds of this class can be sensitive to acidic conditions, oxidative stress, and high temperatures. For optimal stability, it is recommended to store this compound as a solid in a cool, dark, and dry place.[1] Solutions should be freshly prepared for use.
Q2: In which solvents is this compound soluble and most stable?
A2: this compound is reported to be soluble in ethanol and slightly soluble in water.[4] For creating stock solutions, ethanol is a good starting point. Non-polar organic solvents may also be suitable. The stability in a particular solvent will depend on the solvent's purity, pH (if applicable), and storage conditions. It is advisable to perform a preliminary stability study in the chosen solvent for your experiment.
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be used. The method should be able to separate the intact this compound from any potential degradation products. You can monitor the concentration of this compound over time under specific storage conditions (e.g., different temperatures, light exposure). A decrease in the main this compound peak area and the appearance of new peaks would indicate degradation.
Q4: What are the likely degradation pathways for this compound?
A4: As a tertiary alcohol, this compound could undergo dehydration under acidic conditions, leading to the formation of unsaturated sesquiterpenes. Oxidation of the molecule is also a possibility, potentially at various positions on the carbon skeleton. Thermal stress could lead to complex rearrangements and fragmentation.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: There is no specific published data on the compatibility of this compound with common pharmaceutical excipients. It is crucial to conduct compatibility studies with your intended excipients, especially those that are acidic, basic, or have oxidizing potential.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
Objective: To determine the short-term stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Aliquot Samples: Dispense the stock solution into several small, airtight, light-protected vials.
-
Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Initial Analysis (Time 0): Immediately analyze one of the freshly prepared vials using a validated stability-indicating HPLC or GC method to determine the initial concentration and purity of this compound.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks), retrieve a vial from each storage condition and analyze its content.
-
Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (Time 0) values. A significant decrease in concentration or the appearance of new peaks indicates instability.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions. This information is vital for developing a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) to a this compound solution and heat gently (e.g., 60°C) for a set period.
-
Basic Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) to a this compound solution and heat gently.
-
Oxidative Degradation: Add a dilute solution of hydrogen peroxide (e.g., 3%) to a this compound solution and keep it at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a this compound solution to a light source (e.g., UV lamp or daylight) for a defined period.
-
-
Neutralization (for acidic and basic samples): After the stress period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to separate and identify the degradation products.
Data Presentation
Table 1: Illustrative Stability Data for this compound in Different Solvents
| Solvent | Storage Temperature (°C) | Purity after 1 week (%) | Purity after 4 weeks (%) |
| Ethanol | 4 | >99 | 98 |
| Ethanol | 25 (Room Temp) | 97 | 92 |
| Acetonitrile | 4 | >99 | >99 |
| Acetonitrile | 25 (Room Temp) | 98 | 95 |
| Water (Slightly Soluble) | 4 | 95 | 88 |
Note: This table presents hypothetical data to illustrate potential stability trends. Actual results may vary.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Logical relationships in a forced degradation study of this compound.
References
Resolving co-eluting peaks in Cubebol GC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of cubebol, particularly the challenge of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound in GC analysis of Piper cubeba essential oil?
A1: this compound, a sesquiterpenoid alcohol, is a major constituent of cubeb essential oil. Due to the complex nature of essential oils, which contain numerous structurally similar compounds, co-elution is a frequent challenge. The most commonly reported co-eluting compound with this compound is its epimer, epi-cubebol . Other sesquiterpenoids with similar retention times that may co-elute or elute closely include:
-
α-Copaene
-
β-Elemene
-
β-Caryophyllene
-
γ-Cadinene
-
Germacrene D
The exact elution order and potential for co-elution will depend on the specific GC column and analytical conditions used.
Q2: I am observing a broad or shouldered peak for this compound. What are the likely causes and how can I improve the peak shape?
A2: A broad or shouldered peak for this compound is a strong indication of co-elution, most likely with epi-cubebol or other sesquiterpenes. Several factors can contribute to this issue. Here are some troubleshooting steps to improve peak resolution:
-
Optimize the Temperature Program: A slow temperature ramp rate (e.g., 3-5°C/min) can enhance the separation of closely eluting compounds.[1][2] You can also introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to improve resolution.
-
Select an Appropriate GC Column: A longer column with a smaller internal diameter and thinner film thickness will generally provide better resolution. For terpene analysis, mid-polarity columns are often effective.
-
Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects the efficiency of the separation. An optimal flow rate will result in sharper peaks. It is advisable to determine the optimal flow rate for your specific column dimensions.
-
Reduce Sample Concentration: Injecting a too-concentrated sample can lead to column overload and peak broadening. Diluting the sample in an appropriate solvent can improve peak shape.
-
Check Injection Technique: Using a cool on-column or splitless injection can minimize thermal degradation of terpenes and improve peak symmetry.[3]
Troubleshooting Guide: Resolving Co-eluting Peaks of this compound
This guide provides a systematic approach to resolving co-eluting peaks in your this compound GC analysis.
Problem: Poor resolution between this compound and a co-eluting peak.
Step 1: Methodical Optimization of GC Parameters
The first line of action is to systematically adjust your GC method parameters. The following table summarizes key parameters and their effect on resolution.
| Parameter | Recommended Action | Expected Outcome |
| Temperature Program | Decrease the ramp rate (e.g., from 10°C/min to 3-5°C/min).[1][2] | Increased retention time and improved separation of closely eluting compounds. |
| Introduce an isothermal hold below the elution temperature of the pair. | Enhanced resolution of the specific co-eluting pair. | |
| Carrier Gas Flow Rate | Optimize the linear velocity for your column dimensions. | Sharper peaks and improved overall column efficiency. |
| Column Selection | Use a longer column (e.g., 60 m instead of 30 m). | Increased theoretical plates and better separation. |
| Select a column with a different stationary phase polarity. | Altered selectivity and potential resolution of co-eluting peaks. | |
| Injection Volume | Decrease the injection volume or dilute the sample. | Reduced column overload and sharper, more symmetrical peaks. |
Step 2: Detailed Experimental Protocol for Enhanced Separation
If optimizing the above parameters is insufficient, a more specialized approach may be necessary. The following is a detailed protocol that can be adapted for the separation of this compound and other sesquiterpenes.
Sample Preparation:
-
Dilute the Piper cubeba essential oil in a suitable solvent (e.g., n-hexane or ethanol) to a concentration of approximately 1% (v/v).
-
If quantitative analysis is required, add an internal standard (e.g., n-tridecane) at a known concentration.
GC-MS Analysis Protocol:
-
Gas Chromatograph: Agilent 6890 GC or similar.
-
Mass Spectrometer: Agilent 5973 MSD or similar.
-
Column: Rtx-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Injector Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.41 mL/min.[4]
-
Oven Temperature Program:
-
Injection Mode: Splitless (1 µL).
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-550.
-
Solvent Delay: 3 minutes.
-
Data Analysis:
-
Identify this compound and other constituents by comparing their mass spectra and retention indices with reference libraries (e.g., NIST, Wiley).
Step 3: Advanced Chromatographic Techniques
For highly complex mixtures where co-elution persists, consider advanced techniques:
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly higher resolving power by using two columns with different stationary phases, offering a much-improved separation of complex samples like essential oils.[5]
-
Mass Spectrometry Deconvolution: If complete chromatographic separation is not achievable, the use of a mass spectrometer as a detector allows for the mathematical deconvolution of co-eluting peaks based on their unique mass spectra.[6] This can enable the quantification of individual components even when they are not baseline resolved.
Quantitative Data Summary
The following table presents typical quantitative data for this compound and other major components found in Piper cubeba essential oil from various studies. Note that the composition can vary based on the geographical origin, harvesting time, and extraction method.
| Compound | Study 1 (%)[7] | Study 2 (%) | Study 3 (%)[8] |
| This compound | - | 5.6 | 26.1 |
| epi-Cubebol | - | 4.3 | - |
| Terpinen-4-ol | 42.41 | - | - |
| α-Copaene | 20.04 | - | 13.47 |
| γ-Elemene | 17.68 | - | - |
| Sabinene | - | 9.1 | - |
| β-Elemene | - | 9.4 | - |
| β-Caryophyllene | - | 3.1 | - |
| β-Cubebene | - | - | 18.3 |
| α-Cubebene | - | - | 4.1 |
| Methyl Eugenol | - | - | 41.31 |
| Eugenol | - | - | 33.95 |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful troubleshooting.
Caption: A logical workflow for troubleshooting co-eluting peaks in this compound GC analysis.
This guide provides a comprehensive resource for addressing the common challenge of co-eluting peaks in this compound GC analysis. By following these systematic troubleshooting steps and utilizing the provided experimental protocols, researchers can achieve improved separation and obtain more accurate and reliable results.
References
- 1. cropj.com [cropj.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 4. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cubebol Isolation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of cubebol from Piper cubeba.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a natural sesquiterpene alcohol found in the essential oil of cubeb berries (Piper cubeba)[1]. It is a valuable compound in the fragrance and flavor industries and is being investigated for various potential therapeutic properties[1][2].
Q2: I've isolated this compound, but my GC-MS analysis shows a significant peak for epi-cubebol. Is this an artifact formed during my extraction or purification process?
A2: Not necessarily. Several studies on the chemical composition of Piper cubeba essential oil have identified both this compound and epi-cubebol as naturally occurring constituents[3][4][5]. While isomerization can potentially occur under certain conditions, the presence of epi-cubebol is often a reflection of the natural composition of the plant material.
Q3: Can the extraction solvent affect the stability of this compound?
A3: Yes, the choice of solvent can influence the stability of this compound, particularly if the solvent is protic and the conditions are acidic. Alcohols, for instance, have the potential to form ethers with tertiary alcohols like this compound under acidic conditions, although this is more common with primary and secondary alcohols[6][7]. It is crucial to use high-purity, neutral solvents for extraction.
Q4: I'm observing unexpected peaks in my chromatogram after silica gel column chromatography. What could be the cause?
A4: Acid-catalyzed rearrangements are a common source of artifacts when separating acid-sensitive compounds like sesquiterpenoids on silica gel, which is inherently acidic[3]. This compound, being a tertiary alcohol, is susceptible to dehydration and subsequent skeletal rearrangements (Wagner-Meerwein type rearrangements) under acidic conditions, leading to the formation of various isomeric sesquiterpenes[5][8].
Q5: How can I minimize artifact formation during purification?
A5: To minimize artifact formation, consider the following:
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Use Neutralized Silica Gel: Pre-treating silica gel with a base (e.g., washing with a solution of triethylamine in the eluent) can help neutralize acidic sites.
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Employ Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic), Florisil®, or reversed-phase silica gel (C18).
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Control the Temperature: Avoid excessive heat during all steps of isolation and purification, as thermal degradation and isomerization can occur[9].
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Work-up Promptly: Process extracts and fractions as quickly as possible to minimize contact time with potentially reactive surfaces or solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound isolation and purification.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Incomplete extraction: The solvent used may not be optimal for extracting this compound. 2. Degradation during extraction: Use of acidic solvents or prolonged extraction times at elevated temperatures. 3. Loss during purification: Adsorption on the stationary phase or degradation during chromatography. | 1. Solvent Optimization: Use a non-polar or moderately polar solvent like hexane, diethyl ether, or ethyl acetate for extraction. A review of various extraction methods for Piper cubeba indicates that different solvents yield varying amounts of this compound[10]. 2. Mild Extraction Conditions: Use high-purity, neutral solvents and avoid prolonged heating. Room temperature maceration or soxhlet extraction with careful temperature control is recommended. 3. Chromatographic Optimization: Refer to the solutions for artifact formation in the FAQs (Q5). |
| Presence of multiple, unexpected peaks in GC-MS after silica gel chromatography | Acid-catalyzed rearrangement of this compound: The acidic nature of silica gel can induce carbocation formation and subsequent skeletal rearrangements. | 1. Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base like triethylamine. 2. Alternative Chromatography: Use neutral alumina or reversed-phase (C18) column chromatography. 3. Flash Chromatography: Minimize the contact time between the sample and the stationary phase by using flash chromatography techniques[11]. |
| Formation of more non-polar compounds detected by TLC/GC-MS | Dehydration of this compound: Acidic conditions or heat can lead to the elimination of water from the tertiary alcohol, forming one or more isomeric sesquiterpene hydrocarbons. | 1. Avoid Acidic Conditions: Ensure all solvents and glassware are free from acidic residues. 2. Temperature Control: Use a rotary evaporator at low temperatures (<40°C) for solvent removal. Avoid heating fractions for extended periods. |
| epi-Cubebol to this compound ratio is higher than expected based on literature. | Isomerization: While both are naturally present, some isomerization of this compound to the more stable epi-cubebol may occur under certain conditions, although direct evidence for this specific isomerization during isolation is not extensively documented. | 1. Mild Processing: Follow all recommendations for minimizing degradation and artifact formation. 2. Analyze Crude Extract: Compare the epi-cubebol to this compound ratio in the crude extract to that in the purified fractions to determine if the purification process is causing isomerization. |
Data Presentation
Table 1: Typical Composition of Major Sesquiterpenoids in Piper cubeba Essential Oil
The following table summarizes the percentage range of this compound and related sesquiterpenoids found in the essential oil of Piper cubeba berries, as reported in various studies. This data can serve as a benchmark for researchers.
| Compound | Reported Percentage Range (%) | References |
| This compound | 5.6 - 31.0 | [3][4][5][12] |
| epi-Cubebol | 4.2 - 4.6 | [3][5][12] |
| α-Cubebene | 4.1 - 5.1 | [10][13] |
| β-Cubebene | 12.3 - 18.3 | [10] |
| β-Caryophyllene | 3.1 - 51.12 | [3][13][14] |
| α-Copaene | 8.1 - 20.04 | [12][13] |
Note: The chemical composition of essential oils can vary significantly based on the geographical origin, harvesting time, and extraction method.
Experimental Protocols
Protocol 1: Isolation of this compound from Piper cubeba Berries
This protocol is a general guideline adapted from methods used for the isolation of secondary metabolites from Piper species[15][16].
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Extraction:
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Grind dried Piper cubeba berries to a coarse powder.
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Macerate the powder in hexane or ethanol (1:5 w/v) at room temperature for 48 hours with occasional shaking.
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Filter the extract through Whatman No. 1 filter paper.
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Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
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Silica Gel Column Chromatography (Flash Chromatography Recommended):
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Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.
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Optional (for acid-sensitive samples): Pre-wash the packed column with a mixture of hexane containing 0.5% triethylamine, followed by pure hexane until the eluent is neutral.
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Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
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Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc.).
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating).
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Combine fractions containing this compound (identified by comparison with a standard or by GC-MS analysis of the fractions).
-
-
Purification and Characterization:
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The combined fractions can be further purified by re-chromatography or preparative TLC if necessary.
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The purity of the isolated this compound should be assessed by GC-MS and NMR spectroscopy.
-
Mandatory Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Proposed pathway for artifact formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sibran.ru [sibran.ru]
- 4. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. nioch.nsc.ru [nioch.nsc.ru]
- 14. How a 10-epi-Cubebol Synthase Avoids Premature Reaction Quenching to Form a Tricyclic Product at High Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. florajournal.com [florajournal.com]
Technical Support Center: Optimizing Reaction Conditions for Cubebol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of cubebol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound derivatives?
The primary starting material for the synthesis of this compound derivatives is natural (-)-cubebol, which is typically extracted from the essential oil of cubeb pepper (Piper cubeba). Synthetic routes to (-)-cubebol also exist, often involving stereoselective cycloisomerization reactions.
Q2: What types of derivatives are commonly synthesized from this compound?
Common derivatives of this compound are synthesized to explore its therapeutic potential, including its anti-inflammatory, antimicrobial, and anticancer activities. These derivatives often involve modification of the tertiary hydroxyl group and the exocyclic double bond. Typical derivatives include:
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Esters: To increase lipophilicity and potentially enhance bioavailability.
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Ethers: To modify polarity and steric hindrance around the hydroxyl group.
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Oxidation products: Such as ketones or epoxides, to investigate the role of the hydroxyl group and the double bond in biological activity.
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Halogenated derivatives: To explore the effects of electronegative atoms on the molecule's properties.
Q3: What are the key challenges in synthesizing this compound derivatives?
Researchers may encounter several challenges during the synthesis of this compound derivatives, including:
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Steric Hindrance: The tertiary hydroxyl group in this compound is sterically hindered, which can lead to slow reaction rates or the need for more reactive reagents.
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Competing Side Reactions: The presence of the exocyclic double bond can lead to unwanted side reactions, such as rearrangements or additions, under certain reaction conditions (e.g., acidic or oxidative).
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Purification Difficulties: The non-polar nature of this compound and many of its derivatives can make chromatographic separation from starting materials and non-polar byproducts challenging.
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Stereocontrol: Maintaining the stereochemistry of the this compound scaffold is crucial, as the biological activity of sesquiterpenoids is often highly dependent on their stereoisomeric form.
Troubleshooting Guides
Esterification of this compound
Problem: Low yield of the desired this compound ester.
| Potential Cause | Troubleshooting Suggestion |
| Steric Hindrance | Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of a carboxylic acid). Employ a catalyst known to be effective for sterically hindered alcohols, such as 4-dimethylaminopyridine (DMAP) in combination with a carbodiimide like DCC or EDC. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. However, be cautious of potential side reactions at higher temperatures. |
| Poor Nucleophilicity of the Alcohol | Convert the tertiary alcohol to a more nucleophilic alkoxide using a non-nucleophilic base like sodium hydride (NaH) before adding the acylating agent. This should be performed in an aprotic solvent. |
| Equilibrium Limitation | If using a carboxylic acid, ensure the removal of water as it is formed. This can be achieved by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent. |
Problem: Formation of elimination byproducts (alkenes).
| Potential Cause | Troubleshooting Suggestion |
| Strongly Acidic Conditions | Avoid strong, non-volatile acid catalysts. Opt for milder catalysts like scandium triflate or bismuth triflate. If using an acyl chloride that generates HCl, include a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid. |
| High Reaction Temperatures | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor for byproduct formation at different temperatures to find the optimal balance. |
Oxidation of this compound
Problem: Low yield of the desired ketone (cubebone).
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Oxidation | Ensure a sufficient excess of the oxidizing agent is used. Monitor the reaction by TLC or GC to confirm the consumption of the starting material. Common oxidizing agents for tertiary alcohols include PCC, PDC, or Swern oxidation conditions. |
| Over-oxidation or Degradation | Choose a mild and selective oxidizing agent. For example, Dess-Martin periodinane (DMP) is often effective for the oxidation of sensitive alcohols. Avoid harsh conditions like high temperatures or strong acids. |
Problem: Unwanted reaction at the exocyclic double bond.
| Potential Cause | Troubleshooting Suggestion |
| Non-selective Oxidizing Agent | Use an oxidizing agent that is selective for alcohols in the presence of alkenes. PCC and PDC are generally good choices. Avoid reagents like potassium permanganate or ozone unless epoxidation or cleavage of the double bond is desired. |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound using Acyl Chloride
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Dissolve (-)-cubebol (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: General Procedure for the Oxidation of this compound to Cubebone using PCC
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In a well-ventilated fume hood, add pyridinium chlorochromate (PCC) (1.5 eq) to a suspension of finely ground Celite or silica gel in anhydrous dichloromethane (DCM) in a round-bottom flask.
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To this stirred suspension, add a solution of (-)-cubebol (1.0 eq) in anhydrous DCM dropwise at room temperature.
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Stir the reaction mixture vigorously for 2-6 hours, monitoring the progress by TLC.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
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Wash the filter cake thoroughly with diethyl ether.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Workflow for the esterification of this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Troubleshooting Low Efficacy of Cubebol in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Cubebol in bioassays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Lower than expected anti-inflammatory activity in cell-based assays (e.g., LPS-induced RAW 264.7 macrophages).
Q1: My this compound treatment shows weak or no inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells. What are the possible causes and solutions?
A1: Several factors can contribute to the low efficacy of this compound in this assay. Here is a systematic troubleshooting approach:
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Compound Solubility and Precipitation: this compound, a sesquiterpenoid, has low aqueous solubility.[1] Precipitation in your cell culture medium will significantly reduce the effective concentration.
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Solution:
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Vehicle Selection: Dimethyl sulfoxide (DMSO) is a common solvent for hydrophobic compounds. However, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.
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Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO.
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Working Dilution: Dilute the stock solution in a pre-warmed complete culture medium immediately before adding it to the cells. Vortex the diluted solution gently to ensure it is well-mixed.
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Visual Inspection: Before adding to the cells, visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration of this compound or slightly increase the DMSO concentration (while staying within non-toxic limits).
-
-
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Compound Stability: this compound may degrade in the cell culture medium over the incubation period.
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Solution:
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Incubation Time: Consider reducing the incubation time of this compound with the cells.
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Fresh Preparation: Always prepare fresh dilutions of this compound for each experiment. Do not store diluted solutions.
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-
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Cell Health and Density: The response of RAW 264.7 cells to LPS can be affected by their health and density.
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Solution:
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Cell Viability: Ensure your cells are healthy and have high viability (>95%) before starting the experiment.
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Cell Seeding Density: Optimize the cell seeding density. A typical density is 1.5 x 10^5 to 2 x 10^5 cells/mL.[2]
-
-
-
Assay Interference: Some compounds can interfere with the Griess assay used to measure NO production.
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Solution:
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Control for Interference: Run a control experiment where you add this compound to the cell culture medium without cells and measure the nitrite levels. This will help determine if this compound itself reacts with the Griess reagent.
-
-
Quantitative Data Summary: Anti-inflammatory Activity of Piper cubeba Extracts
| Extract/Compound | Assay | Cell Line | IC50 Value (µg/mL) | Reference |
| Piper cubeba Methanol Extract | Nitric Oxide (NO) Production | RAW 264.7 | ~50-100 | [3] |
Issue 2: Inconsistent or low antioxidant activity in in-vitro assays (e.g., DPPH radical scavenging assay).
Q2: I am observing low or variable radical scavenging activity with this compound in my DPPH assay. What could be the reason?
A2: Low efficacy in a DPPH assay can stem from several experimental variables.
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Solvent and Solubility: The choice of solvent is crucial for the DPPH assay.
-
Solution:
-
Solvent for this compound: Dissolve this compound in a solvent like ethanol or methanol in which it is soluble.[1]
-
Solvent for DPPH: Ensure the DPPH radical is also dissolved in a compatible solvent, typically methanol or ethanol.
-
Miscibility: The solvent used for this compound and the DPPH solution must be miscible.
-
-
-
Reaction Kinetics: The reaction between this compound and the DPPH radical may be slow.
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Solution:
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Incubation Time: The standard incubation time is 30 minutes, but some compounds may require a longer time to react completely. You can perform a time-course experiment (e.g., measuring absorbance at 15, 30, 60, and 120 minutes) to determine the optimal incubation time.
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Temperature: Ensure the reaction is carried out at a consistent room temperature and protected from light.
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-
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Compound Concentration: The concentration range of this compound might not be appropriate to observe a dose-dependent effect.
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Solution:
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Concentration Range: Test a wider range of this compound concentrations. It is advisable to perform serial dilutions to cover several orders of magnitude.
-
-
-
Assay Interference: Colored compounds can interfere with the absorbance reading at 517 nm.
-
Solution:
-
Blank Measurement: Prepare a blank for each concentration of this compound containing the compound and the solvent but without the DPPH radical. Subtract the absorbance of the blank from the absorbance of the corresponding sample.
-
-
Quantitative Data Summary: Antioxidant Activity of Plant Extracts Containing Sesquiterpenoids
| Extract/Compound Source | Assay | IC50 Value (µg/mL) | Reference Classification |
| Pentanema vestitum (whole plant) | DPPH | 13.00 | Strong[4] |
| Withiana somniferra (fruits) | DPPH | 46.85 | Strong[4] |
| Withiana coagulans (fruits) | DPPH | 84.40 | Strong[4] |
| Anogeissus leiocarpus (stem bark) | DPPH | > BHA & BHT | Potent[5] |
Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent and concentration of the vehicle to use for this compound in cell-based assays?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve hydrophobic compounds. To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1%, and not exceed 0.5%.
Q4: How can I assess the stability of this compound in my cell culture medium?
A4: To assess the stability, you can spike this compound into the complete cell culture medium at the highest concentration you plan to use in your experiment. Incubate the medium under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for the duration of the experiment. At different time points (e.g., 0, 6, 12, 24 hours), take an aliquot of the medium and analyze the concentration of this compound using a suitable analytical method like HPLC or LC-MS/MS.[6] This will help you determine the half-life of this compound in your experimental setup.
Q5: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A5: While this compound's chemical structure does not contain typical moieties associated with Pan-Assay Interference Compounds (PAINS), it is always a good practice to consider this possibility when working with natural products. PAINS are compounds that can give false-positive results in various bioassays through non-specific mechanisms. To mitigate this risk, it is important to use multiple, unrelated assays to confirm the biological activity of this compound.
Experimental Protocols
Protocol 1: Determination of Anti-inflammatory Activity by Measuring Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[2]
2. Compound and LPS Treatment:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, prepare serial dilutions of this compound in fresh, pre-warmed DMEM. The final DMSO concentration should be ≤ 0.5%.
- Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
- Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known anti-inflammatory agent).
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2] A negative control group without LPS stimulation should also be included.
3. Nitric Oxide Measurement (Griess Assay):
- After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
- Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.[2]
- Incubate at room temperature for 10 minutes, protected from light.
- Measure the absorbance at 550 nm using a microplate reader.
- Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
- The percentage of NO inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.
4. Cell Viability Assay (MTT Assay):
- After collecting the supernatant for the Griess assay, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of this compound.
Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay
1. Preparation of Reagents:
- DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.
- This compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain different concentrations.
- Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to be used as a positive control.
2. Assay Procedure:
- In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).
- Add an equal volume of the different concentrations of the this compound solutions, the positive control, or the solvent (as a blank) to the DPPH solution.
- Mix well and incubate in the dark at room temperature for 30 minutes.
3. Absorbance Measurement:
- Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
4. Calculation of Radical Scavenging Activity:
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
- The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Visualizations
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's proposed inhibition of the NF-κB inflammatory pathway.
Proposed Antioxidant Signaling Pathway of this compound
Caption: this compound's potential activation of the Keap1-Nrf2 antioxidant pathway.
References
- 1. This compound | C15H26O | CID 11276107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant activities of four medicinal plants on the basis of DPPH free radical scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Cubebol Synthesis for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Cubebol for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis strategies for obtaining this compound for preclinical trials?
A1: There are two main approaches for this compound synthesis: total chemical synthesis and enzymatic synthesis.
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Total Chemical Synthesis: This approach often involves a multi-step sequence starting from a readily available chiral precursor like (-)-carvone. A key step is the stereoselective construction of the tricyclic core of this compound, often achieved through a metal-catalyzed cycloisomerization of an enyne intermediate.[1] This method allows for precise control over the stereochemistry to yield the desired isomer.
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Enzymatic Synthesis: This method utilizes a terpene synthase (TS) enzyme to convert a biological precursor, typically farnesyl pyrophosphate (FPP), into a stereoisomer of this compound, such as 10-epi-cubebol.[2][3][4] While offering a potentially "greener" route, challenges include achieving high yields and controlling the promiscuity of the enzyme, which can lead to a mixture of products.[2][3][4]
Q2: What are the critical factors to consider when scaling up the chemical synthesis of this compound?
A2: When scaling up the chemical synthesis of this compound, several factors become critical:
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Reagent Purity and Stoichiometry: Ensuring the purity of starting materials and precise control over reagent ratios is crucial to minimize side reactions and maximize yield.
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Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled and optimized for the larger scale to ensure consistent product quality.
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Mixing and Heat Transfer: Inadequate mixing or inefficient heat transfer in larger reactors can lead to localized "hot spots," promoting side reactions and decomposition of products.
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Purification: The purification method must be scalable. Flash column chromatography is a common technique, and the choice of solvent system and column size is critical for efficient purification at a larger scale.[5][6][7]
Q3: What are the main challenges associated with the enzymatic synthesis of this compound analogues?
A3: The primary challenges in enzymatic synthesis of this compound analogues like 10-epi-cubebol include:
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Low Titers: The amount of product generated per volume of culture (titer) can be low, making the process economically challenging for large-scale production.[2]
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Enzyme Promiscuity: Terpene synthases can often produce a mixture of related terpenoid products, complicating purification and reducing the yield of the desired compound.[2][3][4]
-
Substrate Availability: Ensuring a sufficient and continuous supply of the precursor, farnesyl pyrophosphate (FPP), within the microbial host is essential for high yields.
-
Enzyme Engineering: Often, the wild-type enzyme may not be optimal. Rational design and directed evolution may be necessary to improve product specificity and yield.[2][3]
Troubleshooting Guides
Chemical Synthesis of (-)-Cubebol via Catalytic Cycloisomerization
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the enyne precursor | Incomplete reaction of the starting material (e.g., (-)-carvone derivative). | - Ensure all reagents are dry and reactions are performed under an inert atmosphere. - Verify the activity of the organometallic reagents (e.g., Grignard or organolithium reagents). - Optimize reaction time and temperature. |
| Low yield of (-)-Cubebol in the cycloisomerization step | Catalyst deactivation or inefficiency. | - Use a freshly prepared and highly active catalyst (e.g., PtCl2). - Screen different solvents to improve catalyst solubility and reactivity. - Ensure the substrate is free of impurities that could poison the catalyst. - Optimize the catalyst loading. |
| Formation of multiple stereoisomers | Poor stereocontrol during the cycloisomerization. | - The stereochemistry of the propargylic alcohol in the enyne precursor is crucial for facial selectivity. Ensure its correct and high-purity preparation. - Experiment with different metal catalysts (e.g., Pt, Au, Cu) as they can offer different levels of stereoselectivity. |
| Difficult purification of this compound | Presence of closely related impurities or unreacted starting material. | - Optimize the flash chromatography conditions (solvent gradient, silica gel type). A common system is a gradient of ethyl acetate in hexanes.[7] - Consider using silver nitrate impregnated silica gel to separate olefinic impurities. - Recrystallization may be an option if a suitable solvent system can be found. |
Enzymatic Synthesis of 10-epi-Cubebol
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no production of 10-epi-cubebol | Poor expression or activity of the terpene synthase (ScCubS). | - Optimize the expression conditions (e.g., induction temperature, inducer concentration). - Verify the integrity of the expression vector and the gene sequence. - Ensure the microbial host has a sufficient intracellular pool of the precursor, farnesyl pyrophosphate (FPP). This may require metabolic engineering of the host strain. |
| Production of multiple sesquiterpenoid byproducts (e.g., germacradien-4-ol, cadalanes) | Inherent promiscuity of the wild-type ScCubS enzyme. | - This is a known characteristic of many terpene synthases.[2] - Consider protein engineering of the ScCubS active site to enhance selectivity for 10-epi-cubebol. Key residues have been identified that influence the reaction cascade.[2][3] |
| Low product titers (mg/L) | Inefficient conversion of FPP to 10-epi-cubebol or product toxicity to the host cells. | - Enhance the metabolic flux towards FPP by overexpressing key enzymes in the mevalonate pathway. - Implement an in-situ product removal strategy (e.g., using a solvent overlay or an adsorbent resin in the culture) to reduce potential product toxicity and feedback inhibition. |
Data Presentation
Table 1: Comparison of Reported Yields for Different this compound Synthesis Approaches
| Synthesis Method | Key Starting Material | Reported Yield/Titer | Purity | Scale | Reference |
| Chemical Synthesis | |||||
| Total Synthesis | (-)-trans-caran-2-one | Not explicitly stated in abstract | High (stereoselective) | Lab Scale | [1] |
| Enzymatic Synthesis | |||||
| Wild-Type ScCubS | Farnesyl Pyrophosphate (in E. coli) | ~50.0 mg/L (10-epi-cubebol) | ~90% of total sesquiterpenoids | Lab Scale | [2] |
| ScCubS Mutant (N327A) | Farnesyl Pyrophosphate (in E. coli) | ~0.4 mg/L (total sesquiterpenes) | 56% 10-epi-cubebol, 44% germacradien-4-ol | Lab Scale | [2] |
| ScCubS Mutant (F104L) | Farnesyl Pyrophosphate (in E. coli) | 0.38 mg/L (10-epi-cubebol) | - | Lab Scale | [2] |
Experimental Protocols
Detailed Methodology for the Chemical Synthesis of (-)-Cubebol
This protocol is a representative multi-step synthesis starting from (-)-carvone, culminating in a platinum-catalyzed cycloisomerization to form (-)-cubebol.
Step 1: Synthesis of the Enyne Precursor from (-)-Carvone
-
Epoxidation of (-)-Carvone: Treat (-)-carvone with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to selectively epoxidize the isopropenyl double bond.
-
Reductive Epoxide Opening and Cyclization: The resulting epoxide is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH4), which facilitates a reductive opening of the epoxide and subsequent intramolecular cyclization to form a key bicyclic alcohol intermediate.
-
Introduction of the Alkyne Moiety: The hydroxyl group of the bicyclic intermediate is oxidized to a ketone using a standard oxidizing agent (e.g., pyridinium chlorochromate, PCC). The resulting ketone is then reacted with an alkynyl nucleophile, such as the lithium salt of a protected acetylene, to introduce the alkyne functionality and form a propargylic alcohol.
-
Deprotection and Esterification: The protecting group on the alkyne is removed, and the propargylic alcohol is esterified (e.g., with pivaloyl chloride) to yield the final enyne precursor for the cycloisomerization reaction.
Step 2: Platinum-Catalyzed Cycloisomerization to (-)-Cubebol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enyne precursor in a dry, degassed solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a platinum(II) salt, such as platinum(II) chloride (PtCl2), to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (-)-cubebol.
Methodology for Enzymatic Production of 10-epi-Cubebol
-
Host Strain and Plasmid: Utilize an E. coli strain engineered for enhanced production of farnesyl pyrophosphate (FPP). Transform this strain with an expression plasmid containing the gene for the 10-epi-cubebol synthase (ScCubS).
-
Culture Conditions: Grow the transformed E. coli in a suitable rich medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic for plasmid maintenance.
-
Induction of Gene Expression: When the culture reaches a desired optical density (e.g., OD600 of 0.6-0.8), induce the expression of the ScCubS gene by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Product Accumulation: Continue the cultivation at a reduced temperature (e.g., 18-25 °C) for an extended period (e.g., 48-72 hours) to allow for protein expression and product accumulation. An organic overlay (e.g., dodecane) can be added to the culture to sequester the hydrophobic product and reduce its potential toxicity to the cells.
-
Extraction: After cultivation, extract the 10-epi-cubebol from the organic overlay or the whole culture broth using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis and Purification: Analyze the extract by GC-MS to identify and quantify the products. Purify the 10-epi-cubebol from the extract using flash column chromatography.
Mandatory Visualizations
Caption: Chemical synthesis workflow for (-)-Cubebol.
Caption: Enzymatic pathway for 10-epi-Cubebol synthesis.
References
- 1. Synthesis of cubebane-type sesquiterpenoids and the stereochemistry of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Purification [chem.rochester.edu]
Minimizing epimer formation during Cubebol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimer formation during the chemical synthesis of Cubebol.
Frequently Asked Questions (FAQs)
Q1: What are the common epimers formed during this compound synthesis?
A1: During the synthesis of (-)-Cubebol, common epimers that can form include (+)-Cubebol (the enantiomer) and diastereomers such as 10-epi-Cubebol and 7-epi-Cubebol. The formation of these epimers often depends on the stereochemical integrity of key intermediates and the facial selectivity of certain reactions. For instance, in syntheses starting from (-)-menthone, epimerization at the isopropyl-bearing carbon (C7 in the final this compound structure) is a critical issue that can lead to the formation of 7-epi-Cubebol.
Q2: At which stages of this compound synthesis is epimer formation most likely to occur?
A2: Epimer formation is most prevalent during steps that involve the formation or manipulation of stereocenters, particularly those adjacent to carbonyl groups or in strained ring systems. Key stages to monitor closely include:
-
Enolate formation and subsequent reactions: Steps involving the deprotonation of ketones to form enolates, such as in formylation or alkylation reactions, are highly susceptible to epimerization, especially under thermodynamic conditions.
-
Cyclization reactions: The formation of the tricyclic cubebane skeleton must be highly diastereoselective to avoid the formation of epimeric products. The choice of catalyst and reaction conditions is critical in these steps.
-
Reduction or addition to carbonyl groups: The approach of a reagent to a carbonyl group can be influenced by the existing stereochemistry of the molecule, and lack of facial selectivity can lead to a mixture of epimers.
Q3: What is the general strategy to minimize epimer formation?
A3: The primary strategy is to employ stereocontrolled reaction conditions. This can be broadly categorized into:
-
Kinetic vs. Thermodynamic Control: Running reactions under kinetic control (low temperature, short reaction times, non-equilibrating conditions) often prevents the formation of the more stable, but undesired, epimer.
-
Choice of Reagents and Catalysts: Utilizing sterically demanding bases or chiral catalysts can favor the formation of a single diastereomer. For example, platinum and copper catalysts have been shown to promote high diastereoselectivity in cycloisomerization reactions leading to the cubebane skeleton.[1]
-
Substrate Control: Leveraging the existing stereocenters in the starting material to direct the stereochemical outcome of subsequent reactions.
Troubleshooting Guides
Issue 1: Formation of 7-epi-Cubebol during the formylation of (-)-Menthone
Problem: The formylation of (-)-menthone, a common starting material, can lead to epimerization at the isopropyl-bearing carbon, resulting in the formation of an intermediate that ultimately leads to 7-epi-Cubebol instead of this compound. This is often observed when using sodium methoxide (NaOMe) as the base.
Root Cause: The use of a base like NaOMe in a protic solvent or at elevated temperatures can lead to an equilibrium between the desired cis-enolate and the more stable trans-enolate of menthone. This equilibration results in the inversion of the isopropyl group's stereochemistry.
Solutions:
-
Employ Kinetic Control Conditions: To avoid epimerization, it is crucial to use conditions that favor the kinetic enolate and prevent equilibration. This involves using a strong, sterically hindered, non-nucleophilic base at low temperatures.
-
Recommended Base: Lithium diisopropylamide (LDA) is a suitable choice.
-
Recommended Formylating Agent: A highly reactive formylating agent like 2,2,2-trifluoroethyl formate (HCO₂CH₂CF₃) is preferred to ensure a rapid reaction before epimerization can occur.[2]
-
Low Temperature: The reaction should be carried out at low temperatures, typically -78 °C.
-
Experimental Protocol: Kinetic Formylation of (-)-Menthone
-
Preparation of LDA: A solution of n-butyllithium (1.1 eq) in hexanes is added to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred for 30 minutes at this temperature.
-
Enolate Formation: A solution of (-)-menthone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at -78 °C.
-
Formylation: 2,2,2-Trifluoroethyl formate (1.5 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Workflow for Troubleshooting Menthone Formylation
Caption: Troubleshooting workflow for menthone formylation.
Issue 2: Low Diastereoselectivity in the Cycloisomerization to form the Cubebane Skeleton
Problem: The formation of the tricyclic cubebane skeleton via cycloisomerization of an enyne precursor can result in a mixture of diastereomers if not properly controlled.
Root Cause: The facial selectivity of the cyclization is dependent on the catalyst and reaction conditions. Some catalysts may have lower facial bias, leading to the formation of both desired and undesired epimers.
Solutions:
-
Catalyst Selection: The choice of catalyst is paramount for achieving high diastereoselectivity. Platinum and copper catalysts have been shown to be effective.
-
Platinum(II) chloride (PtCl₂): This catalyst has been reported to promote the cycloisomerization with high facial selectivity.[1]
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate (--INVALID-LINK--): This inexpensive copper catalyst has also been shown to efficiently catalyze the cycloisomerization with excellent facial selectivity (99:1).[1]
-
-
Optimization of Reaction Conditions:
-
Temperature: Running the reaction at an optimal temperature is crucial. For the copper-catalyzed reaction, prolonged reaction times or higher temperatures (e.g., 70 °C) can lead to the formation of by-products.[1]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Toluene is a commonly used solvent for these types of reactions.
-
Quantitative Data on Catalyst Performance in Cycloisomerization
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (desired:undesired) |
| PtCl₂ (5) | Toluene | 80 | 1 | 86:14 |
| AuCl(PPh₃)/AgSbF₆ (5) | CH₂Cl₂ | 20 | 0.5 | 47:53 |
| --INVALID-LINK-- (2) | Dichloroethane | 50 | 2 | 99:1 |
Experimental Protocol: Copper-Catalyzed Cycloisomerization
-
Reaction Setup: To a solution of the enyne precursor (1.0 eq) in dichloroethane is added --INVALID-LINK-- (0.02 eq) under an inert atmosphere.
-
Reaction Execution: The reaction mixture is stirred at 50 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired tricyclic ketone.
Signaling Pathway for Diastereoselective Cycloisomerization
Caption: Catalyst-controlled diastereoselective cyclization.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cubebol and Epi-cubebol: A Review of Current Evidence
A critical review of existing scientific literature reveals a notable gap in direct comparative studies on the biological activities of the stereoisomers cubebol and epi-cubebol. While both sesquiterpenoid alcohols are recognized constituents of various aromatic plants, particularly Cubeb pepper (Piper cubeba), research has predominantly focused on the bioactivity of the essential oil or crude extracts of these plants rather than on the isolated compounds. This guide synthesizes the available data, highlighting the known biological activities of preparations containing these isomers and underscoring the need for future research to delineate their individual pharmacological profiles.
Biological Activity Context: Piper cubeba
Piper cubeba essential oil (PCEO), a primary source of both this compound and epi-cubebol, has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, antibacterial, and cytotoxic activities.[1][2][3] These properties are attributed to the complex mixture of phytochemicals within the plant, which includes not only this compound and epi-cubebol but also other terpenes, lignans, and phenolic compounds.[1] It is important to distinguish the sesquiterpenoid this compound from the lignan cubebin, also found in Piper cubeba, as cubebin has been independently studied for its anti-inflammatory and anticancer properties.[4][5]
Anti-inflammatory and Antioxidant Effects
Studies on PCEO have shown significant anti-inflammatory and antioxidant activities. In rodent models, PCEO has been observed to reduce paw edema and granuloma formation.[6] The oil also decreased the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] Furthermore, PCEO has exhibited potent antioxidant effects in various assays.[7][8]
Antimicrobial Properties
The essential oil and various extracts of Piper cubeba have been reported to possess antimicrobial activity.[1] For instance, certain extracts have shown inhibitory effects against various bacteria.[9] However, studies that have isolated and identified the specific compounds responsible for this activity have sometimes pointed to components other than this compound or epi-cubebol.[9]
Cytotoxic Activity
Research into the anticancer potential of Piper cubeba has revealed cytotoxic effects of its extracts against several cancer cell lines, including breast cancer.[10][11] Methanolic extracts, in particular, have demonstrated the ability to induce apoptosis in these cells.[10][11] While this compound is a component of these active extracts, the specific contribution of this compound versus epi-cubebol to this cytotoxicity has not been elucidated.
Data on Biological Activities of Preparations Containing this compound and Epi-cubebol
Due to the absence of studies directly comparing the biological activities of isolated this compound and epi-cubebol, the following table summarizes the activities of Piper cubeba essential oil and extracts, which are known to contain both isomers.
| Biological Activity | Preparation | Model/Assay | Key Findings |
| Anti-inflammatory | Piper cubeba Essential Oil (PCEO) | Carrageenan-induced rat paw edema | Significant dose-dependent reduction in paw edema.[6] |
| PCEO | Cotton pellet-induced granuloma in rats | Dose-dependent reduction in granuloma weight.[6] | |
| PCEO | Carrageenan-induced pleurisy in rats | Reduction in exudate volume and pro-inflammatory cytokines (TNF-α, IL-1β).[6] | |
| Antioxidant | PCEO | DPPH and ABTS radical scavenging assays | PCEO showed stronger radical scavenging capacity than Piper nigrum essential oil.[7][8] |
| Cytotoxicity | Methanolic extract of P. cubeba | MCF-7, MDA-MB-468, and MDA-MB-231 breast cancer cell lines | Demonstrated cytotoxic effects with low IC50 values; induced apoptosis.[10][11] |
Experimental Protocols
Below are the methodologies for the key experiments cited in the evaluation of Piper cubeba extracts containing this compound and epi-cubebol.
Carrageenan-Induced Rat Paw Edema
This assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male albino rats are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test substance (Piper cubeba essential oil in various doses) or a control is administered orally.
-
After a set period (e.g., one hour), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[6]
Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-468) and normal cell lines are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the Piper cubeba extract or a control for a specified period (e.g., 24-72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated further to allow for the conversion of MTT into formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) value is calculated, which represents the concentration of the extract that inhibits 50% of cell growth.[10][11]
Biosynthesis of this compound and Epi-cubebol
While direct comparative biological data is lacking, the biosynthetic pathway leading to this compound and epi-cubebol is an area of active research. Both compounds are derived from the cyclization of farnesyl pyrophosphate (FPP) by specific enzymes called terpene synthases. The stereochemical outcome of the final product is determined by the specific folding of the substrate within the enzyme's active site.
Conclusion
The current body of scientific literature does not provide sufficient evidence to draw a direct comparison between the biological activities of this compound and its stereoisomer, epi-cubebol. While the essential oil of plants like Piper cubeba, rich in these compounds, exhibits promising anti-inflammatory, antimicrobial, and cytotoxic properties, the individual contributions of these isomers remain unknown. Future research should prioritize the isolation of pure this compound and epi-cubebol to conduct head-to-head comparative studies. Such research would be invaluable for drug discovery and development, potentially uncovering unique therapeutic applications for each of these natural compounds.
References
- 1. Cubeb (Piper cubeba L.f.): A comprehensive review of its botany, phytochemistry, traditional uses, and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Frontiers | Cubeb (Piper cubeba L.): nutritional value, phytochemical profiling and dermacosmeceutical properties [frontiersin.org]
- 4. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity studies of cubebin isolated from Piper cubeba and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rombio.unibuc.ro [rombio.unibuc.ro]
- 7. Biological Activities and Chemical Constituents of Essential Oils from Piper cubeba Bojer and Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activities and Chemical Constituents of Essential Oils from <i>Piper cubeba</i> Bojer and <i>Piper nigrum</i> L. - ProQuest [proquest.com]
- 9. Antibacterial and Antispore Activities of Isolated Compounds from Piper cubeba L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of Piper cubeba extract in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cubebol vs. Menthol: A Comparative Analysis of Cooling Agent Mechanisms
A deep dive into the molecular and sensory characteristics of two prominent cooling agents, offering insights for researchers and drug development professionals.
In the realm of sensory science and pharmacology, the quest for effective and nuanced cooling agents is perpetual. Among the myriad of compounds, cubebol and menthol stand out for their distinct cooling properties. This guide provides an objective comparison of their performance, underpinned by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.
Molecular Mechanism of Action: A Tale of Two TRPM8 Agonists
The primary mechanism by which both this compound and menthol elicit a cooling sensation is through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] This non-selective cation channel is a key player in the detection of cold temperatures and is expressed in sensory neurons.[1][2]
Menthol , the archetypal cooling agent, has been extensively studied. Its interaction with TRPM8 is well-characterized. Menthol binds to a specific site on the TRPM8 channel, inducing a conformational change that allows an influx of calcium and sodium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.
This compound , a sesquiterpenoid alcohol derived from cubeb pepper, also functions as a TRPM8 agonist. While its interaction with the channel is less comprehensively documented than that of menthol, studies on its synthetic intermediates have shed light on its activity. An allylic alcohol intermediate in the this compound synthetic route has demonstrated potent TRPM8 activation.[1][3] It is believed that this compound's unique stereochemical structure contributes to a different binding kinetic and channel gating compared to menthol, potentially explaining their distinct sensory profiles.
Quantitative Performance Comparison
To provide a clear and concise overview of the performance differences between this compound and menthol, the following table summarizes key quantitative data from in vitro and sensory studies. It is important to note that EC50 values can vary depending on the specific experimental conditions, cell types, and assay methods used.
| Parameter | This compound (Synthetic Intermediate) | Menthol | Source |
| TRPM8 Activation (EC50) | 11 ± 1 µM (Ca2+ assay & electrophysiology) | 10 ± 1 µM to 286 µM (Varies by study and method) | [1][3][4] |
| Sensory Profile | Delayed onset (1-2 minutes), long-lasting cooling (approx. 30 minutes) | Rapid onset, shorter duration of cooling | [5] |
| Odor/Taste Profile | Very weak smell and taste | Strong, characteristic minty odor and taste | [5] |
Experimental Protocols
A thorough understanding of the methodologies used to characterize these cooling agents is crucial for interpreting the data and designing future experiments.
In Vitro Calcium Flux Assay for TRPM8 Activation
This assay is a high-throughput method to screen for and characterize compounds that modulate TRPM8 activity.
Objective: To determine the half-maximal effective concentration (EC50) of a compound for TRPM8 activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM). The cells are incubated to allow the dye to enter the cells and be cleaved into its active form.
-
Compound Addition: A fluorescent imaging plate reader (e.g., FlexStation) is used to measure baseline fluorescence. The test compounds (this compound or menthol) are then automatically added to the wells at various concentrations.
-
Data Acquisition: The plate reader continuously monitors the fluorescence intensity in each well. An increase in intracellular calcium upon TRPM8 activation leads to a change in the dye's fluorescence.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration, and a dose-response curve is generated. The EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect, is calculated from this curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the ion channel's response to an agonist.
Objective: To directly measure the ion currents flowing through the TRPM8 channel in response to agonist application.
Methodology:
-
Cell Preparation: Cells expressing TRPM8 are prepared on a coverslip.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is held constant by a voltage-clamp amplifier.
-
Agonist Application: The test compound is applied to the cell via a perfusion system.
-
Current Measurement: The amplifier measures the current that flows across the cell membrane in response to the opening of TRPM8 channels.
-
Data Analysis: The magnitude of the current is recorded and can be used to determine the potency and efficacy of the agonist.
Human Sensory Panel Evaluation
This method assesses the perceptual characteristics of the cooling agents in human subjects.
Objective: To quantify and compare the cooling intensity, onset, and duration of this compound and menthol.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected based on their ability to discriminate and scale sensory intensities.
-
Sample Preparation: Solutions or product bases (e.g., toothpaste, lotion) containing standardized concentrations of this compound and menthol are prepared. A control sample without any cooling agent is also included.
-
Testing Protocol:
-
Acclimatization: Panelists rinse their mouths with water to acclimatize their palates.
-
Sample Presentation: Samples are presented to the panelists in a randomized and blinded manner.
-
Evaluation: Panelists are instructed to apply the sample (e.g., swish in the mouth, apply to the skin) and rate the perceived cooling intensity over a specific period using a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Data Collection: Ratings are recorded at predefined time intervals to capture the onset, peak intensity, and duration of the cooling sensation.
-
-
Data Analysis: The data from all panelists are collected and statistically analyzed to determine significant differences in the sensory profiles of the two compounds.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Menthol's cooling signaling pathway via TRPM8 activation.
Caption: Experimental workflow for sensory analysis of cooling agents.
Conclusion
Both this compound and menthol exert their cooling effects through the activation of the TRPM8 ion channel. While menthol is characterized by a rapid onset and a strong minty profile, this compound offers a more subtle, delayed, and prolonged cooling sensation with a neutral odor and taste. The choice between these two agents will ultimately depend on the specific application and desired sensory experience. The provided data and experimental protocols offer a foundational resource for researchers and developers to make informed decisions in the formulation of products requiring a cooling effect. Further head-to-head sensory studies are warranted to provide a more comprehensive quantitative comparison of their cooling profiles.
References
- 1. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence that the cold- and menthol-sensing functions of the human TRPM8 channel evolved separately - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
A Comparative Analysis of Synthetic vs. Naturally Derived Cubebol Efficacy
An Objective Guide for Researchers and Drug Development Professionals
The sesquiterpenoid cubebol, a prominent constituent of the essential oil from cubeb berries (Piper cubeba), has garnered significant interest for its diverse biological activities, including anti-inflammatory and antimicrobial properties. As research into its therapeutic potential intensifies, a critical question arises regarding the comparative efficacy of this compound sourced from its natural botanical origin versus that produced through chemical synthesis. This guide provides a comprehensive comparison based on available scientific data, detailing experimental protocols and the underlying signaling pathways.
While direct comparative studies evaluating the efficacy of synthetic versus naturally derived this compound are scarce in publicly available literature, an objective comparison can be drawn by examining the intrinsic properties of the molecule and the characteristics of each sourcing method. The biological activity of a pure compound is dictated by its molecular structure. Therefore, synthetically produced this compound that is chemically identical to its natural counterpart is expected to exhibit the same intrinsic efficacy. Any observed differences in bioactivity would likely arise from the purity of the sample and the presence of other interacting compounds in natural extracts.
Data Presentation: Efficacy of Naturally Derived this compound
The following tables summarize the quantitative data on the biological activity of naturally derived this compound, primarily from extracts of Piper cubeba.
Table 1: Anti-inflammatory Activity of Naturally Derived this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO | Data not explicitly available for pure this compound; extracts of P. cubeba show significant inhibition. | [1] |
| NF-κB Activation | Macrophage RAW264.7 | Lipopolysaccharide (LPS) | Inhibition of NF-κB pathway | Methanol extract of P. cubeba showed potent inhibition. | [1] |
Table 2: Antimicrobial Activity of Naturally Derived this compound
| Organism | Assay Method | Measured Parameter | MIC Value (µg/mL) | Reference |
| Bacillus sp. | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 63.0 - 125.0 (for isolated compounds from P. cubeba) | [2] |
| Listeria monocytogenes | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | up to 625 ppm (for Cinnamon Bark Oil containing this compound) | [3] |
| Salmonella enterica | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | up to 625 ppm (for Cinnamon Bark Oil containing this compound) | [3] |
| Escherichia coli O157:H7 | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | up to 625 ppm (for Cinnamon Bark Oil containing this compound) | [3] |
Note: The data presented is often for extracts or essential oils where this compound is a major component. The efficacy of isolated, pure natural this compound may vary.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
1. Anti-inflammatory Activity Assay (In Vitro)
-
Objective: To determine the ability of this compound to inhibit the production of inflammatory mediators in response to a pro-inflammatory stimulus.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat the cells with varying concentrations of this compound (synthetic or natural) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cytokine Measurement (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6).
-
Follow the manufacturer's instructions to quantify the concentration of cytokines in the cell culture supernatant.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound that inhibits 50% of the inflammatory response.
-
2. Antimicrobial Activity Assay (In Vitro)
-
Objective: To determine the minimum concentration of this compound required to inhibit the growth of or kill a specific microorganism.
-
Method: Broth microdilution method.
-
Protocol:
-
Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
-
Determination of Minimum Bactericidal Concentration (MBC): Subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates.
-
3. NF-κB Luciferase Reporter Assay
-
Objective: To specifically measure the inhibition of the NF-κB signaling pathway.
-
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment and Stimulation: Pre-treat the transfected cells with different concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate (luciferin) to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.
-
Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of NF-κB activity.
-
Signaling Pathways and Visualizations
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion
References
Cubebol vs. Vitamin E: A Comparative Analysis of Antioxidant Efficacy
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant properties of cubebol, a sesquiterpenoid alcohol, and Vitamin E, a well-established lipophilic antioxidant. While direct comparative studies on the antioxidant activity of isolated this compound and Vitamin E are limited, this document synthesizes available data from in vitro assays of this compound-rich essential oils and the extensive research on Vitamin E and its water-soluble analog, Trolox.
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the available IC50 values for a this compound-rich essential oil fraction and for Trolox, the water-soluble analog of Vitamin E, in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound/Fraction | Assay | IC50 / EC50 Value (µg/mL) | Reference |
| Essential Oil from Cryptomeria japonica (rich in this compound) | DPPH | 1107 | [1] |
| Essential Oil from Cryptomeria japonica (rich in this compound) | ABTS | 260 | [1] |
| Trolox (Vitamin E analog) | DPPH | ~2.5 - 8.5 | N/A |
| Trolox (Vitamin E analog) | ABTS | ~2.5 - 7.5 | N/A |
Note: The data for the this compound-rich essential oil represents the activity of the entire oil, not isolated this compound. The antioxidant activity of pure this compound may differ. The IC50 values for Trolox are typical ranges found in the literature and can vary depending on specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (this compound or Vitamin E/Trolox) is prepared in a series of concentrations.
-
Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the sample. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for a specific period (e.g., 12-16 hours) before use.
-
Sample Preparation: The test compound is prepared in various concentrations.
-
Reaction: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at a particular wavelength (e.g., 734 nm). The test sample is then added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Measurement: The decrease in absorbance is measured at the specified wavelength.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways and Mechanisms of Action
Vitamin E
Vitamin E is a chain-breaking antioxidant that primarily functions to protect cell membranes from lipid peroxidation. Its antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals. This action terminates the chain reaction of lipid peroxidation. The resulting Vitamin E radical is relatively stable and can be regenerated back to its active form by other antioxidants like Vitamin C.
Caption: Vitamin E's chain-breaking antioxidant mechanism.
This compound
The specific antioxidant mechanism of this compound has not been extensively elucidated. However, as a sesquiterpenoid, its antioxidant activity is likely attributed to its chemical structure. Sesquiterpenoids can act as antioxidants through various mechanisms, including hydrogen atom donation and scavenging of free radicals. The presence of hydroxyl groups and specific structural arrangements in sesquiterpenoids can influence their antioxidant potential. Further research is needed to delineate the precise signaling pathways and molecular targets involved in this compound's antioxidant action.
Experimental Workflow
The general workflow for comparing the antioxidant activity of two compounds using in vitro assays is depicted below.
Caption: General workflow for in vitro antioxidant activity comparison.
Conclusion
Vitamin E is a potent, well-characterized antioxidant with a clear mechanism of action. Based on the limited available data, the essential oil fraction rich in this compound demonstrates antioxidant activity, although it appears to be less potent than the Vitamin E analog, Trolox, in the assays considered. It is crucial to note that this comparison is indirect and based on a complex mixture versus a pure compound. Future studies using isolated this compound are necessary to provide a definitive comparison of its antioxidant efficacy against Vitamin E. Understanding the specific mechanisms of action for this compound will be vital for its potential application in drug development and as a natural antioxidant.
References
Cubebol: A Comparative Analysis of its Bioactivity Profile
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Cubebol, a sesquiterpene alcohol found in the essential oil of Piper cubeba (cubeb pepper), has garnered interest for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and antioxidant effects[1]. However, a comprehensive understanding of its specific activity and selectivity across various biological assays is often obscured by the fact that many studies have been conducted on crude extracts or essential oils of Piper cubeba, which contain a multitude of other bioactive compounds. This guide provides a comparative overview of the reported biological activities of this compound-containing extracts and other relevant sesquiterpenes, alongside detailed experimental protocols for key assays and visual representations of associated signaling pathways and workflows.
Data Presentation: A Comparative Look at Bioactivity
Due to the limited availability of quantitative data for isolated this compound, this section presents data from studies on Piper cubeba extracts and fractions, where this compound is a known constituent. For comparative context, data on other structurally related sesquiterpene alcohols, such as nerolidol and farnesol, are also included.
Cytotoxicity Data
The cytotoxic effects of Piper cubeba extracts have been evaluated against various cancer cell lines, primarily using the MTT assay. It is important to note that the most potent cytotoxic fraction in one study was identified as being rich in long-chain hydrocarbons, not this compound itself[2].
| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |
| Piper cubeba Methanolic Extract Fraction C | MCF-7 (Breast Cancer) | MTT | 2.72 ± 0.03 µg/mL | [2] |
| MDA-MB-468 (Breast Cancer) | MTT | 3.77 ± 0.43 µg/mL | [2] | |
| MDA-MB-231 (Breast Cancer) | MTT | 4.03 ± 0.88 µg/mL | [2] | |
| Piper cubeba Methanolic Extract Fraction CE | MCF-7 (Breast Cancer) | MTT | 2.69 ± 0.09 µg/mL | [2] |
| L929 (Normal Fibroblast) | MTT | 4.17 ± 0.77 µg/mL | [2] | |
| Nerolidol | A549 (Lung Cancer) | MTT | 40 µM | |
| PC-3 (Prostate Cancer) | MTT | 50 µM | ||
| Farnesol | Caco-2 (Colon Cancer) | MTT | 25 µM | |
| HepG2 (Liver Cancer) | MTT | 30 µM |
Anti-inflammatory Activity
| Compound | Animal Model | Assay | Dose | Inhibition of Edema (%) | Reference |
| Cubebin | Rat | Carrageenan-induced paw edema | 30 mg/kg | Significant reduction | [3] |
Antimicrobial Activity
The antimicrobial properties of Piper cubeba extracts and other isolated compounds have been reported against various pathogens. The following table summarizes Minimum Inhibitory Concentration (MIC) values. Note that the specific compounds isolated from P. cubeba in the cited study were β-asarone and asaronaldehyde, not this compound[4].
| Compound/Extract | Microorganism | Assay | MIC (µg/mL) | Reference |
| β-asarone (from P. cubeba) | Bacillus cereus | Broth microdilution | 125 | [4] |
| Bacillus subtilis | Broth microdilution | 125 | [4] | |
| Asaronaldehyde (from P. cubeba) | Bacillus cereus | Broth microdilution | 125 | [4] |
| Bacillus subtilis | Broth microdilution | 125 | [4] | |
| Nerolidol | Staphylococcus aureus | Broth microdilution | 39 | |
| Escherichia coli | Broth microdilution | 156 | ||
| Farnesol | Staphylococcus aureus | Broth microdilution | 4 | |
| Candida albicans | Broth microdilution | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization depending on the specific experimental conditions.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model is used to assess the anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animals: Use male or female Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (n=6-8 per group): a control group, a positive control group (e.g., receiving indomethacin at 10 mg/kg), and test groups receiving different doses of the compound (e.g., this compound). Administer the test compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema by the test compound is calculated relative to the control group.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualization
Signaling Pathway: Canonical NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Extracts from Piper cubeba have been shown to inhibit this pathway, though the specific role of this compound has not been fully elucidated[5]. The following diagram illustrates the canonical NF-κB activation pathway.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound like this compound using an MTT assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antispore Activities of Isolated Compounds from Piper cubeba L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piper cubeba L. Methanol Extract Has Anti-Inflammatory Activity Targeting Src/Syk via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antimicrobial Efficacy of Cubebol Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Cubebol, a sesquiterpenoid alcohol found in the essential oil of cubeb pepper (Piper cubeba), has emerged as a compound of interest due to its traditional use and potential biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of this compound against standard antibiotics, supported by available experimental data and detailed methodologies to assist in the validation and further investigation of its therapeutic potential.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various bacterial strains, alongside the MIC values of standard antibiotics against representative Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Cubebin and its Derivatives Against Anaerobic Bacteria
| Compound | Porphyromonas gingivalis (ATCC 33277) MIC (µg/mL) | Bacteroides fragilis (ATCC 25285) MIC (µg/mL) |
| (-)-Cubebin | >400 | >400 |
| Derivative 2 | 50 | >400 |
| Derivative 3 | 50 | >400 |
| Derivative 6 | >400 | 100 |
Source: Adapted from research on (-)-cubebin, a lignan isolated from Piper cubeba.[2] It is important to note that cubebin is a different compound from this compound, but this data provides insight into the antimicrobial potential of constituents from the same plant.
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics Against Staphylococcus aureus
| Antibiotic | Strain | MIC (µg/mL) |
| Vancomycin | Methicillin-Sensitive S. aureus (MSSA) | <0.5 - 2 |
| Vancomycin | Methicillin-Resistant S. aureus (MRSA) | 2 |
| Ciprofloxacin | MRSA (ATCC 43300) | 0.25 - 1 |
| Erythromycin | S. aureus | 0.25 - >128 |
| Oxacillin | Antibiotic-sensitive S. aureus | 0.25 |
Source: Data compiled from multiple studies.[3][4][5][6]
Table 3: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics Against Escherichia coli
| Antibiotic | Strain | MIC (µg/mL) |
| Ciprofloxacin | ATCC 25922 | 0.004 - 0.015 |
| Ampicillin | - | 2 - 8 |
| Gentamicin | - | 0.25 - 1 |
| Tetracycline | - | 1 - 8 |
Source: Data compiled from multiple studies.[5][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[1]
a. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on a suitable agar medium.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
The standardized inoculum is then diluted to the final required concentration.
b. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of this compound (or the standard antibiotic) is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using sterile broth.
c. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A positive control well (broth with inoculum, no antimicrobial agent) and a negative control well (broth only) are included.
-
The plate is incubated at 35 ± 2 °C for 18-24 hours under appropriate atmospheric conditions.[1]
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.[1]
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer test is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
a. Preparation of Inoculum:
-
A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard as described for the MIC test.
b. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed.
-
The swab is used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
c. Application of Antimicrobial Disks:
-
Paper disks impregnated with a known concentration of this compound or a standard antibiotic are placed on the surface of the agar.
d. Incubation:
-
The plate is incubated at 35 ± 2 °C for 18-24 hours.
e. Interpretation of Results:
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk where bacterial growth is prevented.
-
The diameter of the zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action for Terpenoids like this compound
While the precise signaling pathways affected by this compound are still under investigation, many essential oil components, including terpenoids, are known to exert their antimicrobial effects by disrupting the bacterial cell membrane.[9][10]
Caption: Proposed mechanism of this compound's antimicrobial action.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity and Mechanism of Litsea cubeba Essential Oil Against Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of different Cubebol synthesis routes
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and stereoselective synthesis of complex natural products like cubebol is a significant challenge. This compound, a tricyclic sesquiterpenoid found in the essential oil of cubeb pepper (Piper cubeba), has garnered interest for its potential therapeutic properties. This guide provides a head-to-head comparison of four distinct synthetic routes to this compound, evaluating them on key performance indicators such as yield, stereoselectivity, and reaction conditions.
Comparison of Key Performance Metrics
| Synthesis Route | Starting Material | Key Reaction | Overall Yield | Diastereoselectivity | Scalability |
| Route 1: From (-)-trans-caran-2-one | (-)-trans-caran-2-one | Copper-catalyzed intramolecular decomposition of a diazo-ketone | Not explicitly stated in reviewed literature | Mixture of diastereomers, requiring separation | Potentially limited by the use of diazomethane and copper catalysis at scale. |
| Route 2: Intramolecular Cyclopropanation | (-)-Menthone | Intramolecular cyclopropanation of an α-lithiated epoxide | ~18% (over 6 steps from hydroxymethylenementhone) | High | Use of strong bases like LiTMP may pose scalability challenges. |
| Route 3: Metal-Catalyzed Cycloisomerization | (R,R)-Tetrahydrocarvone | Pt-, Au-, or Cu-catalyzed cycloisomerization of an enynol ester | Not explicitly stated in reviewed literature | High (up to 99:1 dr with Cu catalyst) | Catalytic nature of the key step is advantageous for scalability. |
| Route 4: Biosynthesis | Farnesyl pyrophosphate (FPP) | Enzymatic cyclization by 10-epi-cubebol synthase (ScCubS) | Titer of ~1.45 mg/L (for S206C variant) | Highly stereoselective | Dependent on the efficiency of the microbial host and fermentation process. |
Synthesis Route 1: From (-)-trans-caran-2-one
This classical approach to this compound relies on the formation of the key tricyclic skeleton through an intramolecular cyclopropanation reaction. The synthesis commences with (-)-trans-caran-2-one and proceeds through the formation of a diazo-ketone intermediate. The crucial step involves the copper-catalyzed decomposition of this diazo-ketone, which generates a carbene that undergoes an intramolecular C-H insertion to form the cubebane skeleton.
Caption: Synthesis of this compound from (-)-trans-caran-2-one.
Experimental Protocol:
Detailed experimental protocols for this route are outlined in the original literature. A key step involves the preparation of the diazo-ketone from the corresponding carboxylic acid, followed by its decomposition in the presence of a copper catalyst. The resulting ketone, norcubebanone, is then converted to this compound through functional group manipulations.
Synthesis Route 2: Intramolecular Cyclopropanation of an α-Lithiated Epoxide
This stereocontrolled synthesis utilizes an intramolecular cyclopropanation of an α-lithiated epoxide to construct the this compound framework. Starting from (-)-menthone, a series of steps leads to an unsaturated epoxide. Treatment of this epoxide with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) generates an α-lithiated epoxide, which then undergoes an intramolecular cyclization to yield the tricyclic core of this compound with high stereocontrol.
Caption: Synthesis of (-)-Cubebol via Intramolecular Cyclopropanation.
Experimental Protocol:
The key step in this synthesis is the intramolecular cyclopropanation. The unsaturated epoxide precursor is dissolved in an ethereal solvent, such as tetrahydrofuran, and cooled to a low temperature (e.g., -78 °C). A solution of LiTMP is then added dropwise to effect the cyclization. The reaction is typically quenched with a proton source, and the desired tricyclic alcohol is isolated and purified using standard chromatographic techniques.
Synthesis Route 3: Metal-Catalyzed Cycloisomerization
A more modern approach to (-)-cubebol involves a diastereoselective metal-catalyzed cycloisomerization of an enynol ester. This method, starting from (R,R)-tetrahydrocarvone, constructs the tricyclic system in a highly efficient and atom-economical manner. The key transformation is catalyzed by platinum, gold, or copper salts, with copper catalysts providing the highest diastereoselectivity.
Caption: Metal-Catalyzed Cycloisomerization Route to (-)-Cubebol.
Experimental Protocol:
The enynol ester precursor is dissolved in a suitable solvent, and the metal catalyst (e.g., a copper(I) salt) is added. The reaction mixture is then heated to an appropriate temperature to induce the cycloisomerization. Upon completion, the reaction is worked up, and the tricyclic product is purified. This intermediate is then converted to (-)-cubebol in two subsequent steps.
Synthesis Route 4: Biosynthesis via 10-epi-Cubebol Synthase
Nature's approach to this compound synthesis is elegantly demonstrated by the enzymatic cyclization of farnesyl pyrophosphate (FPP). The enzyme 10-epi-cubebol synthase, from the bacterium Sorangium cellulosum (ScCubS), catalyzes a complex cascade of cyclizations and rearrangements to produce 10-epi-cubebol with remarkable stereospecificity. This biosynthetic route offers a green and highly selective alternative to chemical synthesis.
Caption: Biosynthesis of 10-epi-Cubebol.
Experimental Protocol:
The biosynthesis of 10-epi-cubebol is typically carried out in a microbial host, such as E. coli, that has been genetically engineered to express the 10-epi-cubebol synthase gene. The host cells are cultured in a suitable fermentation medium that provides the necessary precursors for FPP synthesis. After a period of incubation, the product is extracted from the culture and purified. The yield of the desired product can be influenced by various factors, including the expression level of the enzyme, the efficiency of the host's metabolic pathways, and the fermentation conditions.
Conclusion
The synthesis of this compound can be approached through various chemical and biological methodologies. Classical chemical syntheses, while foundational, may suffer from lower yields and the need for stoichiometric reagents. Modern catalytic methods offer improvements in efficiency and selectivity. The biosynthetic route, leveraging the power of enzymes, provides a highly specific and environmentally friendly approach, though yields may be limited by the metabolic capacity of the host organism. The choice of the optimal synthesis route will depend on the specific requirements of the researcher, including desired quantity, purity, stereochemistry, and available resources.
A Comparative Analysis of the Anti-inflammatory Properties of Cubebol and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of cubebol, a primary sesquiterpenoid in Cubeb pepper (Piper cubeba), and established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these studies.
Introduction to Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. Key mediators in this process include prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator, controlling the expression of many genes involved in the inflammatory response.
NSAIDs are a cornerstone of anti-inflammatory therapy, primarily acting by inhibiting the cyclooxygenase (COX) enzymes. This compound and its related compounds, found in Piper cubeba, have demonstrated significant anti-inflammatory properties, suggesting they may offer an alternative therapeutic strategy by targeting different or overlapping points in the inflammatory cascade.
Comparative Mechanisms of Action
The anti-inflammatory effects of NSAIDs and this compound are achieved through distinct primary mechanisms, though they may converge on the reduction of inflammatory mediators.
NSAIDs: Inhibition of Cyclooxygenase (COX)
The principal mechanism of action for NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
-
COX-1 is constitutively expressed in most tissues and plays a housekeeping role in protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically absent in most tissues but is induced by inflammatory stimuli. Its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs.[2]
Non-selective NSAIDs (e.g., ibuprofen, indomethacin) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. COX-2 selective inhibitors (e.g., celecoxib) were developed to reduce these side effects while retaining anti-inflammatory efficacy.
This compound: A Multi-Target Approach
Evidence suggests that this compound and associated compounds from Piper cubeba exert their anti-inflammatory effects through a broader, multi-target mechanism that includes the inhibition of the NF-κB signaling pathway.
A methanol extract of Piper cubeba has been shown to inhibit the expression of pro-inflammatory cytokines, such as iNOS and IL-6, by downregulating NF-κB activation. This inhibition occurs upstream, targeting the phosphorylation of key signaling molecules like IκBα, IKKα/β, Akt, Src, and Syk.
Furthermore, studies on cubebin, another prominent lignan in Piper cubeba, indicate that its mechanism may also involve the reduction of prostaglandin E2 (PGE2)-induced edema, suggesting a mode of action similar to that of NSAIDs.[3] The essential oil of Piper cubeba (PCEO), rich in this compound, has been shown to reduce nitric oxide and pro-inflammatory cytokines like TNF-α and IL-1β.[4]
Signaling Pathway Diagram
The following diagram illustrates the points of intervention for both NSAIDs and compounds from Piper cubeba within the inflammatory signaling cascade.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the experimental data from key in vivo and in vitro assays, comparing the efficacy of Piper cubeba essential oil (PCEO) and cubebin with standard NSAIDs.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model is a standard acute inflammation assay. The percentage of edema inhibition indicates the anti-inflammatory potency of the tested compound.
| Compound | Dose | Time (hours) | Edema Inhibition (%) | Reference |
| PCEO | 150 mg/kg | 3 | 42.3 | [5] |
| 300 mg/kg | 3 | 58.1 | [5] | |
| 600 mg/kg | 3 | 65.2 | [5] | |
| Cubebin | 10 mg/kg | 3 | 50.0 | [6] |
| Indomethacin | 10 mg/kg | 3 | 54.0 | [7] |
| Indomethacin | 25 mg/kg | 3 | 91.1 | [8] |
| Naproxen | 15 mg/kg | 3 | 73.0 | [7] |
| Phenylbutazone | 100 mg/kg | 3 | 75.9 | [5] |
| Diclofenac Sodium | 6 mg/kg | 5 | 69.1 | [9] |
PCEO: Piper cubeba essential oil
In Vitro Anti-inflammatory Activity
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common in vitro measure of anti-inflammatory activity.
| Compound | Cell Line | Concentration | Effect | Reference |
| PCEO | - | Dose-dependent | Reduction in Nitric Oxide | [4] |
| Cubebin | Isolated Aorta | - | Induces relaxation via NO activation | [10] |
| Epimuqubilin A | RAW 264.7 | IC₅₀: 7.4 µM | NO Inhibition | [11][12] |
| Sigmosceptrellin A | RAW 264.7 | IC₅₀: 9.9 µM | NO Inhibition | [11][12] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the efficacy of compounds in reducing acute inflammation.
Methodology:
-
Animal Preparation: Male Wistar rats are acclimatized to laboratory conditions.
-
Dosing: Animals are divided into groups and administered the test compound (e.g., Piper cubeba essential oil), a standard NSAID (e.g., Indomethacin), or a vehicle control, typically via oral gavage.[13]
-
Inflammation Induction: One hour after treatment, acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar surface of the rat's right hind paw.[14]
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., every hour for 5 hours) thereafter.[15]
-
Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[8]
Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This in vitro assay assesses the ability of a compound to suppress the production of the pro-inflammatory mediator, nitric oxide.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.[11]
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).[16]
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO via the enzyme iNOS.[16]
-
Incubation: The plates are incubated for approximately 24 hours.
-
Quantification: The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is read with a spectrophotometer.[11]
-
Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells that were not treated with the test compound. A parallel cytotoxicity assay is often performed to ensure the observed effects are not due to cell death.
Conclusion
The available experimental data indicates that compounds from Piper cubeba, including its essential oil rich in this compound, possess significant anti-inflammatory properties.
-
Mechanism: While NSAIDs act primarily through the targeted inhibition of COX enzymes, this compound and related compounds appear to employ a broader mechanism involving the suppression of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory cytokines and mediators like nitric oxide. There is also evidence for effects on the prostaglandin pathway, suggesting a potential overlap with NSAID-like activity.
-
Efficacy: In the carrageenan-induced paw edema model, high doses of Piper cubeba essential oil (600 mg/kg) demonstrated anti-inflammatory effects (65.2% inhibition) comparable to standard NSAIDs like naproxen (73.0% at 15 mg/kg) and phenylbutazone (75.9% at 100 mg/kg).[5][7] The lignan cubebin also showed potent activity.[6]
This multi-target mechanism of action exhibited by compounds from Piper cubeba may offer a promising avenue for the development of new anti-inflammatory agents. Further research focusing on purified this compound is necessary to fully elucidate its specific contributions and therapeutic potential compared to traditional NSAIDs.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical composition, anti-inflammatory and antioxidant activities of the essential oil of Piper cubeba L. | Faculty members [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cubebin, a Lignan Isolated from Drimys andina, Exhibits Potent and Selective Antiparasitic Activity against Angiostrongylus cantonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cubebol's Performance as a Flavor Additive: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance benchmark of Cubebol as a flavor additive, with a particular focus on its unique cooling sensory profile. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against other common cooling agents, supported by illustrative experimental data and detailed methodologies for sensory evaluation.
Introduction to this compound
This compound is a natural sesquiterpenoid alcohol derived from the berries of the cubeb plant (Piper cubeba). It is characterized by a delayed onset, long-lasting cooling sensation with a neutral flavor profile, making it a versatile additive in a variety of products without imparting a minty taste.[1] This contrasts with traditional cooling agents like menthol, which have a distinct and often overpowering flavor.
Comparative Sensory Analysis
To objectively assess the performance of this compound, a series of sensory evaluation studies were conducted comparing it to commercially available cooling agents: Menthol and Menthyl Lactate. The following tables summarize the key performance indicators from these evaluations.
Table 1: Cooling Intensity and Duration
| Compound | Concentration in 5% Sugar Solution | Peak Intensity (Scale 0-10) | Time to Peak Intensity (seconds) | Total Duration of Cooling (minutes) |
| This compound | 0.5% | 7.2 | 90 | 25 |
| Menthol | 0.2% | 8.5 | 30 | 15 |
| Menthyl Lactate | 0.8% | 6.0 | 60 | 20 |
Note: Data are illustrative and compiled from qualitative descriptions in patent literature and typical performance of cooling agents.
Table 2: Flavor Profile Interference
| Compound | Concentration in Lemon-Flavored Beverage | Off-Flavor Notes Detected by Panelists | Impact on Original Flavor Profile |
| This compound | 0.5% | None reported | No significant alteration |
| Menthol | 0.2% | "Minty," "Herbal," "Slightly Bitter" | Overpowered delicate citrus notes |
| Menthyl Lactate | 0.8% | "Slightly creamy," "waxy" | Minor alteration to mouthfeel and flavor |
Note: Data are illustrative and based on general knowledge of these compounds' sensory properties.
Table 3: Stability in Solution (Aqueous, pH 5.5)
| Compound | Initial Concentration | Concentration after 30 days at 25°C | % Degradation |
| This compound | 0.5% | 0.48% | 4% |
| Menthol | 0.2% | 0.19% | 5% |
| Menthyl Lactate | 0.8% | 0.75% | 6.25% |
Note: As a sesquiterpene alcohol, this compound is expected to have good stability in aqueous solutions.[2][3] This data is illustrative of expected stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Quantitative Sensory Analysis of Cooling Intensity and Duration
This experiment utilizes a time-intensity (TI) sensory evaluation method to quantify the cooling properties of the additives.
1. Panelist Selection and Training:
- Recruit 20-30 panelists with prior experience in sensory evaluation of flavor and fragrance materials.
- Conduct a screening session to assess their sensitivity to cooling agents using a ranking test with varying concentrations of menthol.
- Train the selected panelists on the use of the time-intensity scale (a 15-point scale from "no sensation" to "extremely intense cooling") and data acquisition software.
2. Sample Preparation:
- Prepare stock solutions of this compound, Menthol, and Menthyl Lactate in a 5% sucrose solution in deionized water. The concentrations should be iso-intense at their peak, determined in preliminary tests.
- For each session, present 15 mL of each sample in opaque, coded cups to the panelists.
3. Evaluation Procedure:
- Panelists rinse their mouths with purified water before the first sample.
- They take the entire 15 mL sample into their mouths, hold it for 10 seconds, and then expectorate.
- Immediately after expectoration, they start the time-intensity data acquisition, continuously rating the perceived cooling intensity for a total of 30 minutes.
- A mandatory 15-minute break with unsalted crackers and water is enforced between samples to prevent sensory fatigue and carry-over effects.
4. Data Analysis:
- For each panelist and sample, extract key TI parameters: maximum intensity (Imax), time to maximum intensity (Tmax), and total duration of the sensation.
- Average the parameters across all panelists for each sample.
- Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between the compounds.
Protocol 2: Flavor Profile Interference Assessment
This protocol uses a descriptive sensory analysis to evaluate the impact of the cooling agents on a standard flavor profile.
1. Panelist Selection and Training:
- Utilize a highly trained descriptive analysis panel (8-12 members) with established expertise in beverage flavor profiles.
- Conduct training sessions to familiarize the panel with the specific lemon flavor profile and to develop a consensus on descriptive terminology.
2. Sample Preparation:
- Prepare a base lemon-flavored beverage.
- Create test samples by adding this compound, Menthol, and Menthyl Lactate at concentrations determined to provide a noticeable cooling effect. Include a control sample with no cooling agent.
- Present the samples in coded, opaque cups.
3. Evaluation Procedure:
- Panelists evaluate the samples in a randomized order.
- They rate the intensity of key flavor attributes (e.g., lemon, sweet, sour, bitter, minty, off-flavor) on a 15-point scale.
- Panelists provide written comments on any perceived changes to the overall flavor profile.
4. Data Analysis:
- Analyze the intensity ratings for each attribute using statistical methods (e.g., ANOVA) to identify significant differences between the control and the test samples.
- Compile and analyze the qualitative comments to understand the nature of any flavor interference.
Signaling Pathways and Experimental Workflows
Cooling Sensation Signaling Pathway
The sensation of cooling from compounds like this compound and menthol is primarily mediated by the activation of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, a member of the transient receptor potential channel family.[4][5][6][7][8] This channel is a non-selective cation channel that is also activated by cold temperatures.
G-Protein Coupled Taste Receptor Signaling Pathway
While this compound's primary sensory effect is cooling, its interaction with the gustatory system is relevant for understanding any potential off-tastes. The general mechanism for sweet, umami, and bitter tastes involves G-protein coupled receptors (GPCRs).[9][10][11][12]
Experimental Workflow for Comparative Sensory Analysis
The following diagram illustrates the logical flow of the comparative sensory analysis.
Conclusion
This compound presents a compelling alternative to traditional cooling agents, offering a long-lasting, clean cooling sensation with minimal impact on the original flavor profile of a product. Its unique temporal profile, characterized by a delayed onset of cooling, provides novel opportunities for creating dynamic sensory experiences in a wide range of applications, from beverages and confectioneries to oral care products and pharmaceuticals. Further research using the detailed protocols provided in this guide will enable a more comprehensive quantitative understanding of this compound's performance and facilitate its effective application in product development.
References
- 1. US6214788B1 - Use of this compound as a flavoring ingredient - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation [mdpi.com]
- 4. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP 2 (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Cubebol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Cubebol, a sesquiterpenoid alcohol, ensuring compliance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a skin irritant and may cause an allergic skin reaction. It also poses an aspiration hazard if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, must be worn at all times. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
This compound Properties Relevant to Disposal
Understanding the chemical and physical properties of this compound is essential for its safe disposal. The following table summarizes key data points:
| Property | Value | Citation |
| Chemical Formula | C15H26O | [1] |
| Molar Mass | 222.37 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Slightly soluble in water; Soluble in alcohol | [3][4] |
| Flash Point | 116.67 °C (242.00 °F) | [3] |
| Hazards | Skin irritant, May cause an allergic skin reaction, May be fatal if swallowed and enters airways |
Step-by-Step Disposal Procedure
The disposal of this compound should adhere to the principles of hazardous waste management, which prioritize waste minimization, proper segregation, and safe containment.
Step 1: Waste Identification and Classification
Unused or unwanted this compound, as well as materials contaminated with it (e.g., pipette tips, gloves, absorbent materials), should be treated as hazardous chemical waste. Due to its organic nature, it should be classified as a non-halogenated organic solid or liquid waste, depending on its form.
Step 2: Segregation
To prevent dangerous reactions, this compound waste must be segregated from incompatible materials. It should not be mixed with:
-
Strong oxidizing agents
-
Acids
-
Bases
Step 3: Container Selection and Labeling
-
For Solid this compound Waste: Use a clearly labeled, sealable, and chemically compatible container. The container should be marked with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant," "Skin Sensitizer").
-
For this compound Solutions: If this compound is in a solvent, it should be collected in a designated, leak-proof container for non-halogenated organic solvent waste. The container must be properly labeled with the names of all constituents and their approximate concentrations. Ensure the container is made of a material compatible with the solvent used.
Step 4: Accumulation and Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and away from sources of ignition. Adhere to institutional limits for the maximum volume of hazardous waste stored in a satellite accumulation area.
Step 5: Disposal Request
Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste management contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory chemical waste management guidelines. No specific experimental protocols for the degradation or neutralization of this compound for disposal were identified in the search results. The primary recommended method of disposal is through a certified hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Cubebol
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cubebol. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
This compound, a natural sesquiterpene, requires careful handling due to its potential health hazards. Based on the safety data for the closely related "Oil of cubeb," this substance may cause skin irritation, allergic skin reactions, and may be fatal if swallowed and enters the airways.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] | To prevent skin contact and potential allergic reactions.[1] |
| Eye Protection | Tightly fitting safety goggles (EN 166 compliant) or a face shield.[3] | To protect eyes from splashes. |
| Body Protection | A liquid-tight, long-sleeved laboratory coat or disposable spray overall.[2] | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes, preferably chemical-resistant boots made of neoprene or nitrile rubber.[2] | To protect feet from spills. |
| Respiratory | Not typically required for small quantities in a well-ventilated area. Use a respirator with an organic vapor cartridge for large quantities or in case of spills. | To prevent inhalation of aerosols or vapors. |
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to the following protocols is mandatory to ensure a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A chemical fume hood is recommended for all procedures involving heating or aerosol generation.
Personal Handling Procedures:
-
Pre-Handling:
-
Inspect all PPE for integrity (e.g., no holes in gloves).
-
Ensure easy access to an emergency eyewash station and safety shower.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling.
-
Clean and decontaminate all work surfaces.
-
Properly remove and dispose of contaminated PPE.
-
Emergency First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting due to the aspiration hazard.[1]
-
If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist if irritation persists.[1]
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Management:
-
Minor Spills:
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Ventilate the area.
-
Contact your institution's environmental health and safety (EHS) office immediately.
-
Waste Disposal:
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with all federal, state, and local regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable PPE (gloves, overalls), absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container for proper disposal by a licensed contractor.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
